4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIBZROUGENCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377662 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91895-39-5 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Chloro-1-methyl-triazolo[4,3-a]quinoxaline: A Technical Guide
Spectroscopic Characterization of 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of the title compound is also briefly described to provide context for its structural elucidation. This guide is intended to serve as a valuable resource for researchers working with this and related molecular scaffolds, offering insights into the interpretation of its spectral features and providing a basis for further investigation.
Introduction
The[1][2][3]triazolo[4,3-a]quinoxaline ring system is a prominent scaffold in the development of novel therapeutic agents and functional materials. The fusion of the triazole and quinoxaline moieties gives rise to a unique electronic architecture, which can be further modulated by substitution on the heterocyclic rings. The title compound, 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline, incorporates a reactive chlorine atom at the 4-position, making it a versatile intermediate for the synthesis of a variety of derivatives through nucleophilic substitution reactions. The methyl group at the 1-position influences the steric and electronic environment of the triazole ring.
A precise and unambiguous characterization of this molecule is essential for its application in drug design and development, where a deep understanding of its structure-activity relationships is required. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the key spectroscopic data for 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline, offering a detailed interpretation of its NMR, IR, and mass spectra.
Synthesis of 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline
The synthesis of 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of 2-chloro-3-hydrazinylquinoxaline with an appropriate orthoester, such as triethyl orthoacetate, in a suitable carboxylic acid as a solvent, followed by heating under reflux.
The general synthetic workflow can be visualized as follows:
Caption: Synthetic route to 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline.
A detailed experimental protocol for the synthesis is as follows:
Experimental Protocol: Synthesis of 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline
-
Preparation of 2-chloro-3-hydrazinylquinoxaline: 2,3-dichloroquinoxaline is reacted with hydrazine in ethanol at room temperature.
-
Cyclocondensation: A mixture of 2-chloro-3-hydrazinylquinoxaline (2 mmol) and triethylorthoacetate (1.5 ml) in acetic acid (10 ml) is heated under reflux for 8 hours.
-
Work-up: The resulting mixture is dried by heating and the solid product is recrystallized from ethanol.
This method has been reported to produce the target compound in good yield (83%) as a yellow powder with a melting point of 161-163 °C. An alternative procedure reports a melting point of 215-222 °C.[3]
Spectroscopic Data and Interpretation
The structural elucidation of 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline is based on the combined analysis of its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline in DMSO-d₆ exhibits the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.37 | singlet | 3H | CH₃ |
| 8.05 | doublet of doublets | 2H | C7-H & C8-H |
| 8.32 | doublet of doublets | 2H | C6-H & C9-H |
Interpretation:
-
The singlet at 2.37 ppm corresponds to the three protons of the methyl group at the 1-position of the triazole ring. Its singlet nature indicates no adjacent protons.
-
The signals in the aromatic region (8.05 and 8.32 ppm) are characteristic of the protons on the quinoxaline ring system. The doublet of doublets pattern arises from the coupling of these protons with their neighbors. The downfield chemical shifts are consistent with the electron-withdrawing nature of the fused heterocyclic system.
¹³C NMR Spectroscopy
As of the latest literature review, the experimental ¹³C NMR data for 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline has not been explicitly reported. However, based on the analysis of related quinoxaline and triazoloquinoxaline derivatives, the expected chemical shifts can be predicted.
Predicted ¹³C NMR Chemical Shifts:
| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ | ~15-20 | Typical range for a methyl group attached to a triazole ring. |
| C1 | ~150-155 | Quaternary carbon of the triazole ring, influenced by adjacent nitrogen atoms. |
| C4 | ~145-150 | Carbon bearing the chlorine atom, expected to be deshielded. |
| C5a, C9a | ~130-140 | Bridgehead carbons of the quinoxaline ring. |
| C6, C7, C8, C9 | ~120-130 | Aromatic carbons of the benzene moiety of the quinoxaline ring. |
Rationale for Prediction:
The chemical shifts of the quinoxaline ring carbons are influenced by the fused triazole ring and the chloro substituent. The carbons of the triazole ring (C1 and the carbon at the ring junction) will be significantly deshielded due to the presence of multiple nitrogen atoms. The carbon atom attached to the chlorine (C4) is also expected to be downfield. The aromatic carbons of the quinoxaline ring will appear in the typical aromatic region, with their specific shifts influenced by their position relative to the fused triazole ring and the nitrogen atoms of the quinoxaline ring. For a more accurate prediction, computational methods such as Density Functional Theory (DFT) calculations could be employed.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key absorption bands for 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2910, 2940 | Medium | C-H stretching (of CH₃ group) |
| 1570 | Strong | C=N stretching |
Interpretation:
-
The bands at 2910 and 2940 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.
-
The strong absorption at 1570 cm⁻¹ is attributed to the C=N stretching vibrations within the fused triazole and quinoxaline rings, a characteristic feature of such N-heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
The mass spectrum of 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline shows the following key peaks:[3]
| m/z | Relative Intensity | Assignment |
| 218 | High | [M]⁺ (Molecular ion) |
| 220 | Moderate | [M+2]⁺ (Isotopic peak for ³⁷Cl) |
Interpretation:
-
The molecular ion peak at m/z 218 corresponds to the molecular weight of the compound (C₁₀H₇ClN₄).[3]
-
The presence of a significant peak at m/z 220, with an intensity of approximately one-third of the molecular ion peak, is a clear indication of the presence of a single chlorine atom in the molecule. This is due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
The fragmentation pattern of this molecule under electron impact would likely involve the loss of small, stable molecules or radicals. A plausible fragmentation pathway is illustrated below:
Caption: Plausible mass fragmentation pathways for the title compound.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for 4-Chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline. The ¹H NMR, IR, and mass spectrometry data are consistent with the proposed structure and provide a solid foundation for its identification and characterization. While experimental ¹³C NMR data is not currently available in the literature, a reasoned prediction of the chemical shifts has been provided based on the analysis of related structures. The synthetic protocol outlined offers a reliable method for the preparation of this versatile building block. This comprehensive spectroscopic analysis will be a valuable resource for chemists and researchers working in the fields of medicinal chemistry and materials science, aiding in the design and synthesis of novel compounds based on the[1][2][3]triazolo[4,3-a]quinoxaline scaffold.
Physical and chemical properties of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
An In-depth Technical Guide to 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular architectures consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to bind to multiple biological targets through versatile, targeted modifications. The[1][2]triazolo[4,3-a]quinoxaline core is a prominent member of this class. This fused heterocyclic system is a cornerstone in the development of novel therapeutics, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and antiparasitic properties.[2][3][4][5]
This guide provides an in-depth technical overview of a key intermediate in the synthesis of such derivatives: 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline . We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the strategic importance of its reactivity, and the analytical methodologies that ensure its structural integrity. This document is intended for researchers, scientists, and drug development professionals who leverage such building blocks to pioneer the next generation of therapeutics.
Core Molecular and Physicochemical Profile
The foundational properties of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in rational drug design.
A summary of the core physicochemical data is presented in Table 1. These parameters are critical for predicting properties such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source(s) | Significance for Drug Development |
| Molecular Formula | C₁₀H₇ClN₄ | Defines the elemental composition and exact mass. | |
| Molecular Weight | 218.65 g/mol | Influences diffusion rates and binding interactions. | |
| Melting Point | 215 - 222 °C | [1] | Indicates purity and the solid-state stability of the compound. |
| Appearance | Solid precipitate | [1] | Defines the physical state under standard conditions. |
| CAS Number | 34994-42-8 | N/A | Unique identifier for this specific chemical structure. |
| Calculated LogP | ~2.3 | [6] | A measure of lipophilicity; crucial for predicting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | ~43.1 Ų | [6] | Predicts transport properties, such as blood-brain barrier penetration. |
Note: LogP and TPSA values are for the closely related analogue 4-chloro[1][2]triazolo[4,3-a]quinoxaline (C9H5ClN4) and serve as a reliable estimate.
Synthesis and Strategic Reactivity
The utility of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline as a research tool is rooted in its straightforward synthesis and, more importantly, the targeted reactivity of its chloro-substituent.
Core Synthesis: A Classic Cyclocondensation Approach
The molecule is reliably synthesized via a cyclocondensation reaction.[1] This process involves the formation of the fused triazole ring from a quinoxaline precursor.
Causality of Experimental Choice: The synthesis begins with 2-Chloro-3-hydrazinoquinoxaline. The hydrazinyl group (-NH-NH₂) is a potent dinucleophile. Reacting it with triethyl orthoacetate serves a dual purpose: the orthoester provides the necessary single-carbon linker to close the triazole ring, and its acetate portion furnishes the methyl group at the 1-position. The reaction is typically heated to provide the activation energy needed for condensation and subsequent intramolecular cyclization with the elimination of ethanol.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
The Diverse Mechanisms of Action of Triazolo[4,3-a]quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The[1][2][3]triazolo[4,3-a]quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of compounds with a wide array of pharmacological properties.[4][5][6] This fused heterocyclic system is a testament to the power of structural design in generating molecules that can interact with a diverse set of biological targets. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, anti-inflammatory, anticonvulsant, antiviral, antimicrobial, and antiparasitic activities.[2][3][4][6][7][8][9][10] The inherent structural rigidity and electron-rich nature of the quinoxaline ring system are key contributors to its ability to engage with various enzymes, receptors, and even nucleic acids.[5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the core mechanisms of action of triazolo[4,3-a]quinoxaline derivatives, supported by experimental evidence and protocols. By elucidating the causality behind their biological effects, this guide will serve as a valuable resource for the rational design and development of next-generation therapeutics based on this versatile scaffold.
Part 1: Anticancer Mechanisms of Action
The quest for novel anticancer agents has led to the extensive investigation of triazolo[4,3-a]quinoxaline derivatives. Their multifaceted mechanisms of action, targeting various hallmarks of cancer, make them a particularly promising class of compounds.
Section 1.1: DNA Intercalation and Topoisomerase II Inhibition
A well-established anticancer strategy involves the direct interaction of small molecules with DNA, thereby disrupting its replication and transcription and ultimately leading to apoptotic cell death.
The Causality of DNA Intercalation: The planar, aromatic structure of the triazolo[4,3-a]quinoxaline core is a key determinant of its ability to function as a DNA intercalator. This planarity allows the molecule to slip between the base pairs of the DNA double helix, causing a conformational change that interferes with the binding of DNA-processing enzymes.
Several studies have demonstrated the potent DNA intercalation activity of these derivatives.[1][4][6] For instance, certain compounds have shown DNA binding affinities nearly equipotent to the well-known intercalating agent, doxorubicin.[1] This mechanism is often a primary contributor to their observed cytotoxic effects against a range of cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7).[1][3]
Beyond simple intercalation, some derivatives also exhibit inhibitory activity against Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4][6] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks and subsequent cell death.
Experimental Protocol: DNA Binding Affinity Assay (Ethidium Bromide Displacement)
This assay is a reliable method to assess the intercalating potential of a compound.
Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A test compound that can also intercalate will displace the EtBr, leading to a quenching of the fluorescence.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of Ethidium Bromide in the same buffer.
-
Prepare stock solutions of the test triazolo[4,3-a]quinoxaline derivatives in DMSO.
-
-
Assay Setup:
-
In a 96-well black plate, add the ctDNA solution and the EtBr solution to each well.
-
Incubate the plate at room temperature for 5 minutes to allow for EtBr-DNA binding to reach equilibrium.
-
Measure the initial fluorescence intensity using a fluorescence spectrophotometer (excitation ~520 nm, emission ~600 nm).
-
-
Compound Addition and Measurement:
-
Add increasing concentrations of the test compounds to the wells.
-
Incubate for a further 5-10 minutes.
-
Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each compound concentration.
-
Plot the percentage of quenching against the compound concentration and determine the IC50 value, which is the concentration of the compound required to reduce the fluorescence by 50%.
-
Quantitative Data: Antiproliferative and DNA Binding Activities
| Compound | Target Cell Line | Antiproliferative IC50 (µM) | DNA Binding IC50 (µM) | Reference |
| 12d | HepG2 | 22.08 ± 2.1 | 35.33 ± 1.8 | [1] |
| HCT116 | 27.13 ± 2.2 | [1] | ||
| MCF-7 | 17.12 ± 1.5 | [1] | ||
| 12a | HepG2 | 31.40 ± 2.8 | 39.35 ± 3.9 | [1] |
| HCT116 | 28.81 ± 2.4 | [1] | ||
| MCF-7 | 19.72 ± 1.5 | [1] | ||
| 10c | HepG2 | 33.41 ± 2.9 | 42.35 ± 3.9 | [1] |
| HCT116 | 29.96 ± 2.5 | [1] | ||
| MCF-7 | 24.78 ± 1.9 | [1] | ||
| Doxorubicin | HepG2 | 7.94 ± 0.6 | 31.27 ± 1.8 | [1] |
| HCT116 | 8.07 ± 0.8 | [1] | ||
| MCF-7 | 6.75 ± 0.4 | [1] |
Diagram: DNA Intercalation by a Triazolo[4,3-a]quinoxaline Derivative
Caption: DNA intercalation by a planar triazolo[4,3-a]quinoxaline derivative.
Section 1.2: Kinase Inhibition - A Targeted Approach
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a common feature of many cancers. Triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of several key kinases.
Subsection 1.2.1: VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[11][12][13][14]
Causality of VEGFR-2 Inhibition: Many triazolo[4,3-a]quinoxaline derivatives have been specifically designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this site, they prevent the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
The design of these inhibitors often incorporates specific pharmacophoric features known to interact with key amino acid residues in the VEGFR-2 active site. Molecular docking studies have been instrumental in predicting and rationalizing the binding modes of these compounds.[11][12][13]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Step-by-Step Methodology:
-
Reagents:
-
Recombinant human VEGFR-2 kinase domain.
-
A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (radiolabeled [γ-³²P]ATP or using a non-radioactive detection method like ADP-Glo™).
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction.
-
-
Detection:
-
If using radiolabeled ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the radioactivity.
-
For non-radioactive methods, measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Quantitative Data: VEGFR-2 Inhibition and Cytotoxic Activity
| Compound | VEGFR-2 IC50 (nM) | Cytotoxic IC50 (µM) (MCF-7) | Cytotoxic IC50 (µM) (HepG2) | Reference |
| 22a | 3.9 | 6.2 | 4.9 | [13][14] |
| 22b | 4.2 | 12.1 | 11.7 | [13] |
| 23b | 5.7 | 15.3 | 14.2 | [13] |
| 23e | 4.7 | 13.8 | 12.5 | [13] |
| Sorafenib | 3.13 | 3.53 | 2.18 | [13][14] |
| 19a | - | 8.2 | 5.4 | [11] |
Diagram: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Subsection 1.2.2: Dual EGFR and Tubulin Polymerization Inhibition
Some research has explored hybrid molecules that combine the triazolo[4,3-a]quinoxaline scaffold with a chalcone moiety.[3] These hybrids have shown promising activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization, both of which are validated targets in cancer therapy.[3] This multi-target approach can potentially lead to enhanced efficacy and a reduced likelihood of drug resistance.
Section 1.3: Adenosine A2B Receptor Antagonism
The adenosine A2B receptor is a G-protein coupled receptor that has been implicated in tumor progression and immune evasion.[15] Its antagonism is an emerging anticancer strategy.
Mechanism: Triazolo[4,3-a]quinoxaline derivatives have been designed and synthesized as potential A2B receptor antagonists.[15] Molecular docking studies suggest that these compounds can bind to the receptor, preventing the binding of its natural ligand, adenosine. This blockade can inhibit downstream signaling pathways that promote cancer cell proliferation and may also enhance anti-tumor immune responses. The cytotoxic activity of these compounds against cell lines such as MDA-MB-231 (triple-negative breast cancer) has shown a strong correlation with their predicted binding affinity for the A2B receptor.[15]
Part 2: Anti-inflammatory Mechanism of Action
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The anti-inflammatory properties of triazolo[4,3-a]quinoxaline derivatives have been well-documented.[7][16]
Mechanism: These compounds exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Studies have shown that they can suppress the expression of cyclooxygenase (COX), various cytokines, and nitric oxide (NO).[16] The underlying mechanism is believed to involve the inhibition of critical inflammatory signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38α MAPK) pathways.[16]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of a compound to inhibit this process.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include a negative control (no LPS) and a positive control (LPS only).
-
-
Incubation:
-
Incubate the plate for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.
-
Diagram: Simplified Inflammatory Signaling Pathway
Caption: Inhibition of inflammatory signaling pathways.
Part 3: Other Bioactivities and Future Directions
The versatility of the triazolo[4,3-a]quinoxaline scaffold extends beyond anticancer and anti-inflammatory applications. Research has indicated its potential in other therapeutic areas:
-
Anticonvulsant Activity: Certain derivatives have shown promising anticonvulsant properties in preclinical models.[2]
-
Antiviral and Antimicrobial Properties: The scaffold has been explored for the development of agents against various viruses and microbes, with some compounds exhibiting notable activity.[8][17]
-
Antiparasitic Activity: Analogs have been tested against parasites like Schistosoma mansoni, the causative agent of schistosomiasis.[9][10]
The ability of this single scaffold to interact with multiple, distinct biological targets opens up exciting possibilities for the development of multi-target drugs. This is a particularly attractive strategy for complex diseases like cancer, where targeting multiple pathways can lead to more durable responses.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. Structure-activity relationship (SAR) studies will continue to be crucial in fine-tuning the scaffold to enhance potency and selectivity for specific targets.[18]
Conclusion
Triazolo[4,3-a]quinoxaline derivatives represent a remarkable class of compounds with a rich and diverse pharmacology. Their mechanisms of action are multifaceted, ranging from direct interaction with DNA to the targeted inhibition of key enzymes and receptors involved in cancer and inflammation. This technical guide has provided an in-depth look at these core mechanisms, grounded in experimental evidence and practical protocols. The continued exploration of this privileged scaffold holds immense promise for the discovery and development of novel therapeutics to address significant unmet medical needs.
References
- 1. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of new [1,2,4]triazolo[4,3-a]quinoxalines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - ProQuest [proquest.com]
- 13. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase | Semantic Scholar [semanticscholar.org]
- 14. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and molecular docking studies of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [1,2,4]triazolo[4,3- a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
Abstract
This guide provides a comprehensive, technically-focused protocol for conducting in silico molecular docking studies on 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, a heterocyclic compound with significant therapeutic potential. As researchers and drug development professionals, understanding the molecular interactions that govern the efficacy of novel compounds is paramount. This document eschews rigid templates in favor of a logically structured narrative that mirrors the scientific process, from foundational concepts to detailed experimental workflows and data interpretation. We will delve into the rationale behind key methodological choices, ensuring a self-validating and reproducible experimental design. All claims and protocols are substantiated with citations to authoritative sources, providing a trustworthy and expert-driven resource for your research endeavors.
Introduction: The Scientific Imperative for Molecular Docking
The quinoxaline scaffold and its fused derivatives, such as the[1][2][3]triazolo[4,3-a]quinoxaline system, represent a privileged class of heterocyclic compounds in medicinal chemistry.[4][5] These structures are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4][6][7][8] Specifically, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline is a derivative of interest, and understanding its mechanism of action at a molecular level is crucial for rational drug design and lead optimization.
In silico molecular docking has emerged as an indispensable tool in computational chemistry and drug discovery.[3] It allows for the prediction of the preferred binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein.[9][10] This computational approach provides invaluable insights into the intermolecular interactions driving the biological activity of a compound, thereby accelerating the drug development process and reducing experimental costs.[3]
This guide will provide a step-by-step methodology for conducting a robust molecular docking study of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, focusing on a hypothetical yet plausible biological target based on the known activities of similar quinoxaline derivatives.
Foundational Knowledge: Synthesis and Biological Context
A prerequisite to any meaningful in silico study is a thorough understanding of the ligand's chemical properties and known biological activities.
Synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
The synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline has been reported through several methods. A common route involves the reaction of 2-chloro-3-hydrazinoquinoxaline with triethyl orthoacetate.[2] This reaction proceeds via condensation to form the triazole ring fused to the quinoxaline core. Another approach involves the condensation of 1-(2-chloroquinoxalin-3-yl) hydrazine with ethylorthoesters in their boiling carboxylic acids.
Known and Potential Biological Targets
Quinoxaline derivatives have been extensively studied for their anticancer activities, often targeting key enzymes in cell signaling pathways.[1][5][11] Notably, Epidermal Growth Factor Receptor (EGFR) has been identified as a target for some quinoxaline-based compounds.[1][11][12] Given this precedent, for the purpose of this guide, we will consider EGFR as a representative and scientifically justified target for our molecular docking study of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. Other potential activities for this class of compounds include antimicrobial and antiviral effects.[13][6][14][15]
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a detailed, step-by-step methodology for a molecular docking study. The choice of software and parameters is justified based on established practices in the field to ensure scientific rigor.
Software and Resource Requirements
-
Molecular Modeling Software: AutoDock Tools, Maestro (Schrödinger), or similar.[16]
-
Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct preparation of the ligand structure.
-
2D Structure Generation: Draw the 2D structure of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
3D Structure Conversion: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and sterically favorable conformation.
-
Charge Assignment: Assign partial charges to the atoms (e.g., Gasteiger charges).[16]
-
Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.[16]
Receptor Preparation
The preparation of the protein target is a critical step to ensure a realistic binding environment.
-
PDB Structure Selection: Download the crystal structure of the target protein, EGFR, from the Protein Data Bank (e.g., PDB ID: 4HJO).[11][12]
-
Structure Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[16][18]
-
Protonation: Add polar hydrogen atoms to the protein structure, as crystal structures typically do not include them.[16]
-
Charge and Atom Type Assignment: Assign partial charges and define atom types for the protein atoms.[17]
Grid Generation and Binding Site Definition
The search space for the docking simulation needs to be defined around the active site of the protein.
-
Active Site Identification: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Grid Box Definition: Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[16]
Molecular Docking Simulation
This is the core computational step where the ligand's binding pose and affinity are predicted.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm in AutoDock is a widely used and validated option.[16]
-
Execution: Run the docking simulation. The program will generate multiple possible binding poses of the ligand within the protein's active site.[9]
Analysis and Validation of Docking Results
The output of the docking simulation requires careful analysis to identify the most plausible binding mode.
-
Pose Clustering: The generated poses are typically clustered based on their root-mean-square deviation (RMSD).[16]
-
Scoring Function Analysis: The poses are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[9] The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: Visualize the top-scoring poses to analyze the intermolecular interactions between the ligand and the protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.[16]
Visualization of the Docking Workflow
To provide a clear overview of the entire process, the following diagram illustrates the key stages of the molecular docking workflow.
Caption: A flowchart illustrating the key stages of a typical in silico molecular docking experiment.
Hypothetical Results and Data Presentation
For illustrative purposes, the following table summarizes hypothetical quantitative data that could be obtained from a docking study of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline against EGFR.
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A lower binding energy indicates a more favorable binding affinity. |
| Inhibition Constant (Ki) (µM) | 2.5 | Predicted concentration required to inhibit 50% of the enzyme's activity. |
| Number of Hydrogen Bonds | 3 | Indicates strong polar interactions with the protein's active site residues. |
| Key Interacting Residues | Met793, Lys745, Thr790 | Specific amino acids in the EGFR active site forming key interactions. |
Visualizing Molecular Interactions
The following diagram provides a conceptual representation of the binding interactions of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline within the hypothetical active site of EGFR.
Caption: A schematic of the predicted binding mode of the ligand within the EGFR active site.
Conclusion and Future Directions
This guide has provided a comprehensive and technically detailed framework for conducting in silico molecular docking studies of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. By following this validated workflow, researchers can gain significant insights into the potential molecular mechanisms of action of this promising compound. The results from such studies can guide further experimental investigations, including in vitro biological assays and structural modifications to improve binding affinity and selectivity. The integration of computational and experimental approaches is a powerful strategy in modern drug discovery, and molecular docking serves as a cornerstone of this synergy.
References
- 1. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new quinoxalines and 1,2,4-triazolo[4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary biological screening of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
An In-Depth Technical Guide to the Preliminary Biological Screening of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
Introduction: Unveiling the Potential of a Privileged Scaffold
The[1][2][3]triazolo[4,3-a]quinoxaline core is a recognized "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby offering a rich foundation for drug discovery.[4] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5][6][7]
This guide focuses on the strategic preliminary biological screening of a key synthetic intermediate: 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline . While often viewed as a precursor for further chemical modification, understanding the intrinsic biological profile of this specific molecule is a critical first step. The reactive chloro group at the C-4 position is an ideal handle for synthetic elaboration, making it essential to first establish a baseline of activity. The results of this preliminary screening will illuminate the most promising therapeutic avenues, guiding a rational and resource-efficient drug discovery campaign.
Section 1: Compound Profile and Strategic Screening Rationale
Chemical Identity and Synthesis
The subject of our investigation is 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. Its synthesis is well-established, typically proceeding through the cyclization of 2-chloro-3-hydrazinoquinoxaline with an orthoester like triethyl orthoacetate.[3] This straightforward synthesis allows for the production of sufficient material for a comprehensive initial biological evaluation.
Rationale for a Multi-Faceted Screening Approach
Given the extensive literature on the diverse bioactivities of the parent scaffold, a preliminary screening strategy should not be limited to a single therapeutic area.[6][8] A dual-pronged approach targeting two of the most prominently reported activities—anticancer and antimicrobial—is logical and efficient.
-
Anticancer Screening: The quinoxaline and triazoloquinoxaline families are rich with compounds exhibiting potent cytotoxicity against a wide array of human cancer cell lines.[1][9][10] Documented mechanisms of action include DNA intercalation and the inhibition of critical oncogenic enzymes like Topoisomerase II and VEGFR-2, making this a high-priority area for investigation.[11][12][13][14]
-
Antimicrobial Screening: The fusion of triazole and quinoxaline rings has also yielded compounds with significant antibacterial and antifungal properties.[15][16][17] With the rising threat of antimicrobial resistance, exploring novel chemical entities for antimicrobial potential is a crucial endeavor.
This parallel screening strategy maximizes the potential for identifying a "hit" and provides a robust foundation for subsequent Structure-Activity Relationship (SAR) studies, where the C-4 chloro position will be the primary point of diversification.
Section 2: Anticancer Activity Screening Cascade
The primary objective is to determine if the compound exhibits cytotoxic or anti-proliferative effects against human cancer cells. A tiered approach, starting with a single high-concentration screen followed by more detailed dose-response analysis for active compounds, is standard practice.
Caption: Workflow for in vitro anticancer screening.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a robust and widely used method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
1. Cell Line Selection: A representative panel should be used. Common choices for this scaffold include:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[10][11]
-
HCT-116: Human colon carcinoma.[11]
2. Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
4-Chloro-1-methyltriazolo[4,3-a]quinoxaline (dissolved in DMSO to create a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
3. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Primary Screen: Prepare a working solution of the compound at 2X the final desired concentration (e.g., 20 µM for a 10 µM final). Add 100 µL of this solution to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
IC₅₀ Determination: Perform serial dilutions of the compound stock to create a range of concentrations (e.g., 100 µM to 0.1 µM). Add 100 µL of each 2X concentration to triplicate wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully discard the medium and MTT solution. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (OD) of each well at 570 nm using a microplate reader.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity.
Table 1: Hypothetical Results from Single-Dose (10 µM) Primary Screen
| Cell Line | % Growth Inhibition (Mean ± SD) | Hit Status (>50%) |
|---|---|---|
| MCF-7 | 68.4 ± 5.2 | Yes |
| HepG2 | 75.1 ± 4.8 | Yes |
| HCT-116 | 32.7 ± 6.1 | No |
Table 2: Hypothetical IC₅₀ Values for "Hit" Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 8.2 |
| HepG2 | 5.9 |
Interpretation: An IC₅₀ value in the low micromolar range (e.g., < 10 µM) is generally considered a promising result in an initial screen, warranting further investigation and derivatization to improve potency.
Section 3: Antimicrobial Activity Screening
This screening arm aims to identify any antibacterial or antifungal activity. A simple, cost-effective diffusion assay is ideal for the primary screen, followed by a quantitative dilution assay for active compounds.
Caption: Workflow for in vitro antimicrobial screening.
Experimental Protocol: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[18]
1. Microorganism Selection: A standard panel should include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus (Yeast): Candida albicans (e.g., ATCC 10231)
2. Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Compound solution (e.g., 1 mg/mL in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Sterile cotton swabs, sterile cork borer (6 mm)
3. Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.
-
Sample Application: Carefully pipette a fixed volume (e.g., 50 µL) of the compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for Candida albicans.
-
Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.
Data Presentation and Interpretation
Table 3: Hypothetical Results from Agar Well Diffusion Assay
| Test Organism | Zone of Inhibition (mm) - Compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control |
|---|---|---|---|
| S. aureus | 14 | 25 (Ciprofloxacin) | 0 |
| E. coli | 0 | 28 (Ciprofloxacin) | 0 |
| C. albicans | 11 | 22 (Fluconazole) | 0 |
Interpretation: A distinct zone of inhibition indicates antimicrobial activity. The compound shows moderate activity against the Gram-positive bacterium and the yeast but is inactive against the Gram-negative bacterium. This selectivity is a key finding. Compounds showing significant zones would be advanced to determine their Minimum Inhibitory Concentration (MIC) via broth microdilution.
Section 4: Integrated Discussion and Future Directions
The preliminary screening provides critical decision-making data. Based on our hypothetical results, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline is a "hit" compound with moderate, dual activity: it is cytotoxic to specific cancer cell lines and exhibits antimicrobial effects against S. aureus and C. albicans.
The anticancer activity (IC₅₀ 5.9-8.2 µM) is arguably the more promising lead. This provides a strong rationale to launch a medicinal chemistry program focused on synthesizing a library of analogues by substituting the C-4 chloro group.
Caption: Logic flow from screening results to strategic decisions.
Future Directions:
-
SAR Campaign: Synthesize a focused library of C-4 analogues by reacting the parent compound with various amines, alcohols, and thiols. This is a common strategy for this scaffold.
-
Potency and Selectivity: Screen the new analogues against the same cancer cell panel to identify compounds with improved potency (lower IC₅₀) and assess selectivity by testing against a normal, non-cancerous cell line (e.g., WI-38).[10]
-
Mechanistic Studies: For the most potent compounds, investigate the potential mechanism of action (e.g., Topoisomerase II inhibition assay, DNA intercalation studies) based on activities reported for similar structures.[12][13]
Conclusion
The preliminary biological screening of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline is not merely a data collection exercise; it is the foundational step in a structured drug discovery process. By employing a rational, multi-faceted screening cascade, researchers can efficiently identify the most promising therapeutic potential of a privileged scaffold. This initial investment of effort provides the critical insights necessary to guide subsequent medicinal chemistry efforts, ultimately conserving resources and accelerating the journey toward developing novel, effective therapeutic agents.
References
- 1. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Discovery of Noveltriazolo[4,3-a]quinoxaline Derivatives as Potent Bromodomain and Extra-Terminal (BET) Protein Inhibitors
Whitepaper: Discovery of Novel[1][2][3]triazolo[4,3-a]quinoxaline Derivatives as Potent Bromodomain and Extra-Terminal (BET) Protein Inhibitors
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical class of epigenetic regulators and a compelling therapeutic target in oncology and inflammatory diseases.[1] These proteins act as "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histones to control the expression of key genes involved in cell proliferation and survival, including powerful oncogenes like MYC.[2][3] Consequently, the development of small molecule inhibitors that disrupt this interaction is a highly pursued strategy in modern drug discovery. This technical guide details the discovery and optimization of a novel chemical scaffold, the[1][4][2]triazolo[4,3-a]quinoxaline core, leading to a series of potent BET inhibitors. We will explore the strategic rationale from initial hit identification through medicinal chemistry optimization, detailing the structure-activity relationships (SAR), mechanism of action, and the key experimental workflows used to validate this promising class of compounds for cancer therapy.[1][4]
The Rationale for Targeting BET Proteins in Oncology
BET proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are fundamental to the transcriptional activation of genes essential for cellular growth.[2][5] They function by tethering transcriptional machinery to chromatin at specific gene promoters and enhancers marked by histone acetylation.
Mechanism of Action: BRD4, the most extensively studied member, binds to acetylated histones via its two tandem bromodomains (BD1 and BD2). This binding event serves as a scaffold, recruiting transcriptional regulatory complexes like the Positive Transcription Elongation Factor b (P-TEFb).[3] This recruitment is crucial for the expression of a subset of potent growth-promoting genes, including the MYC oncogene, which is a master regulator of cell proliferation and is dysregulated in a vast number of human cancers.[2][5]
By competitively binding to the acetyl-lysine recognition pockets of the bromodomains, BET inhibitors effectively displace BET proteins from chromatin.[2][6] This eviction prevents the recruitment of the transcriptional apparatus, leading to a highly specific suppression of target gene expression. The disproportionate reliance of many cancer cells on these specific transcriptional programs makes them exquisitely sensitive to BET inhibition, resulting in cell cycle arrest and apoptosis.[2][7]
Caption: Mechanism of BET Protein Action and Inhibition.
Discovery of the[1][2][3]triazolo[4,3-a]quinoxaline Scaffold
The journey to identify this novel class of inhibitors began with an in silico, docking-based high-throughput virtual screening campaign targeting the BRD4 bromodomain.[4] This computational approach filtered large chemical libraries to identify molecules with a high predicted binding affinity for the acetyl-lysine pocket of BRD4. From this screening, a hit compound featuring the[1][4][2]triazolo[4,3-a]quinoxaline scaffold was identified, exhibiting modest but promising BRD4 inhibitory activity.[4] This scaffold presented a unique and synthetically tractable starting point for a full-scale medicinal chemistry optimization program.[8]
The general synthetic approach involves the condensation of a hydrazine derivative with an appropriate aldehyde, followed by an oxidative cyclization to form the core tricyclic system.[8][9] This flexible chemistry allows for systematic modification at key positions to probe the structure-activity relationship.
Caption: High-Level Drug Discovery Workflow.
Structure-Activity Relationship (SAR) and Lead Optimization
Following the identification of the initial hit, a systematic medicinal chemistry effort was undertaken to enhance potency and improve drug-like properties. The exploration focused primarily on modifications at the C-1 and C-4 positions of the triazoloquinoxaline scaffold.[1][10] The core strategy was to optimize the interaction of the molecule within the BRD4 acetyl-lysine binding pocket.
An essential finding was the criticality of an aminophenyl group at the C-4 position, connected via a methylene linker. This moiety proved vital for potent BET inhibition.[4] Further optimization focused on substitutions on this phenyl ring. The lead compound, Compound 13 from the foundational study by Ali et al., emerged from this process.[1][4]
| Compound | R Group (at C-4 phenyl) | BRD4 (BD1+BD2) IC50 (µM) | Antiproliferative Activity (Ty-82 cells) IC50 (µM) |
| 1 (Hit) | -H (unsubstituted) | 6.40 | > 10 |
| 9 | -CH₃ | 0.098 | 0.39 |
| 11 | -F | 0.088 | 0.44 |
| 12 | -Cl | 0.075 | 0.36 |
| 13 (Lead) | -OCH₃ | 0.055 | 0.25 |
| 15 | -CF₃ | 0.210 | 0.78 |
| Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2017, 27(20), 4606-4613.[1][4] |
The SAR data clearly indicates that small, electron-donating or weakly electron-withdrawing groups at the para-position of the C-4 aminophenyl ring were optimal for activity, with the methoxy (-OCH₃) group of Compound 13 yielding the highest potency against BRD4 and the most significant antiproliferative effects in cancer cell lines.[1][4]
Experimental Validation: Protocols and Data
Validating a novel inhibitor series requires a tiered system of robust biochemical and cell-based assays. This ensures that the observed activity is a direct result of on-target inhibition and translates to a meaningful biological outcome.
Biochemical Potency: TR-FRET Binding Assay
The primary assessment of an inhibitor's potency is its ability to disrupt the interaction between the BET bromodomain and its acetylated histone ligand. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an industry-standard, high-throughput method for this purpose.[11][12]
Principle: The assay measures the proximity between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged BRD4 protein) and a dye-labeled acceptor (e.g., a fluorescently tagged, acetylated histone peptide).[11][13] When in close proximity, excitation of the Tb donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor, like our triazoloquinoxaline compound, will bind to BRD4 and displace the acetylated peptide, disrupting FRET in a dose-dependent manner.[12]
Caption: Workflow of a TR-FRET Competitive Binding Assay.
Protocol: BRD4 TR-FRET Assay
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a concentrated stock (e.g., 3x BRD TR-FRET Assay Buffer 1) with distilled water.[11]
-
Prepare a serial dilution of the test inhibitor (e.g.,[1][4][2]triazolo[4,3-a]quinoxaline derivative) in 1x Assay Buffer.
-
Prepare working solutions of Tb-labeled BRD4 (donor) and dye-labeled acetylated ligand (acceptor) in 1x Assay Buffer.[11]
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the serially diluted test inhibitor to the appropriate wells.
-
For "Positive Control" wells (100% activity), add 5 µL of 1x Assay Buffer.
-
For "Negative Control" wells (0% activity), add 5 µL of a known potent inhibitor (e.g., JQ1) or buffer, depending on the setup.[11]
-
-
Reagent Addition:
-
Add 10 µL of the Tb-labeled BRD4 working solution to all wells.
-
Add 5 µL of the dye-labeled acceptor ligand to all wells.[11]
-
-
Incubation:
-
Seal the plate and incubate in the dark at room temperature for a specified period (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[11]
-
-
Data Acquisition:
-
Read the plate on a fluorescent microplate reader capable of TR-FRET.
-
Measure emissions at two wavelengths: ~620 nm (Tb donor) and ~665 nm (dye acceptor) after a suitable delay (e.g., 100 µs) post-excitation.[12]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the percent inhibition (calculated relative to positive and negative controls) against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Cellular Activity: Antiproliferative and Target Engagement Studies
Antiproliferative Assay: To confirm that biochemical potency translates into anti-cancer activity, the lead compounds were tested for their ability to inhibit the growth of human cancer cell lines. As shown in the SAR table above, Compound 13 demonstrated potent antiproliferative activity against the Ty-82 human cancer cell line with an IC50 of 0.25 µM.[4] This is typically measured using viability assays like MTT or CellTiter-Glo, which quantify metabolic activity or ATP content as a proxy for cell number.
Western Blot for c-MYC Downregulation: A critical step to validate the mechanism of action in a cellular context is to demonstrate the downregulation of a key downstream target gene product. Since BET inhibitors are known to suppress MYC transcription, Western blotting was performed on lysates from cancer cells treated with the lead compound.[4][2]
Protocol: Western Blot for c-MYC
-
Cell Treatment: Seed human cancer cells (e.g., Ty-82) in culture plates and allow them to adhere. Treat the cells with increasing concentrations of the triazoloquinoxaline inhibitor for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for c-MYC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity for c-MYC relative to the loading control. A dose-dependent decrease in the c-MYC signal confirms on-target activity. Studies showed that Compound 13 effectively decreased c-MYC expression levels in a dose-dependent manner.[4]
Future Outlook: The Quest for Selectivity
While pan-BET inhibitors targeting all family members have shown promise, there is growing interest in developing inhibitors with selectivity for specific bromodomains (BD1 vs. BD2) or individual BET proteins.[5][14] It is hypothesized that BD1 and BD2 may regulate different sets of genes, and selective inhibition could offer a wider therapeutic window with fewer side effects.[14]
Encouragingly, the[1][4][2]triazolo[4,3-a]quinoxaline scaffold has proven to be a versatile platform for developing such selective agents. A recent study described DW-71177, a derivative from this class that demonstrates potent and selective inhibition of BD1 over BD2.[14] This BD1-selective compound effectively inhibited oncogenes with a milder impact on housekeeping genes, suggesting that selective targeting could be a superior therapeutic strategy.[14]
Conclusion
The discovery of[1][4][2]triazolo[4,3-a]quinoxaline derivatives represents a significant advancement in the field of BET inhibitor development.[1] Originating from an in silico screen, this novel scaffold has been successfully optimized through rational medicinal chemistry to yield lead compounds with potent, low-nanomolar inhibitory activity against BRD4.[1][4] The mechanism of action has been rigorously validated through biochemical and cellular assays, confirming the disruption of the BRD4-histone interaction and the subsequent downregulation of the key oncogene c-MYC.[4] The demonstrated antiproliferative effects in cancer cells and the potential for developing domain-selective inhibitors underscore the therapeutic promise of this chemical series. The[1][4][2]triazolo[4,3-a]quinoxaline scaffold is a validated and compelling motif for the continued discovery of next-generation epigenetic cancer therapies.[1][14]
References
- 1. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET inhibitor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DW71177: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazoloquinoxaline Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazoloquinoxaline derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the chemical space of this versatile scaffold. We will explore the critical structural modifications that govern the affinity and selectivity of these compounds for various biological targets, including adenosine receptors, protein kinases, and DNA. Furthermore, this guide will detail a representative synthetic workflow for the generation of triazoloquinoxaline libraries and present key SAR data in a clear, tabular format.
Introduction: The Therapeutic Potential of the Triazoloquinoxaline Core
The fusion of a triazole ring with a quinoxaline moiety gives rise to the[1][2][3]triazolo[4,3-a]quinoxaline scaffold, a rigid, planar system with unique electronic properties. This structural framework has proven to be a fertile ground for the development of potent modulators of various biological targets. The diverse pharmacological profile of triazoloquinoxaline derivatives encompasses anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective activities.[3] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at several key positions to optimize potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of this remarkable scaffold, providing a roadmap for the rational design of novel therapeutic agents.
Structure-Activity Relationships of Triazoloquinoxaline Derivatives
The biological activity of triazoloquinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections will detail the SAR of this scaffold against key biological targets.
Adenosine Receptor Antagonism
Triazoloquinoxaline derivatives have been extensively investigated as antagonists of adenosine receptors, particularly the A2A, A2B, and A3 subtypes, which are implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[4]
-
Substitution at the 4-position: The 4-position of the triazoloquinoxaline ring system is a critical determinant of affinity and selectivity for adenosine receptors. Introduction of an amino group at this position is a common feature of potent adenosine receptor antagonists.[1]
-
Substituents on the 4-amino group: Alkylation or arylation of the 4-amino group can modulate potency and selectivity. For instance, in a series of 4-amino[1][2][3]triazolo[4,3-a]quinoxalines, specific substitutions on the amino group were found to be crucial for high affinity at the A3 adenosine receptor.[5]
-
Substitution at the 1-position: The 1-position of the triazole ring offers another avenue for structural modification. The presence of an oxo group to form a 1,2,4-triazolo[4,3-a]quinoxalin-1-one scaffold has been explored for A3 adenosine receptor antagonists.[5] Quantitative structure-activity relationship (QSAR) studies have suggested that an electron-withdrawing group at the para position of a phenyl ring attached at this position is favorable for binding affinity.[5]
-
A2B Receptor Antagonism and Anticancer Activity: There is growing evidence linking A2B receptor antagonism to anticancer activity.[6] A study on[1][2][3]triazolo[4,3-a]quinoxaline derivatives identified compounds with potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with molecular docking studies suggesting A2B receptor antagonism as a potential mechanism of action.[6]
Table 1: SAR Summary for Adenosine Receptor Antagonists
| Position of Substitution | Substituent Type | Effect on Activity | Target Receptor(s) | Reference(s) |
| 4-position | Amino group | Generally enhances affinity | A1, A2A, A3 | [1] |
| 4-amino group | Alkyl/Aryl substitution | Modulates potency and selectivity | A3 | [5] |
| 1-position | Phenyl ring with para-electron-withdrawing group | Favorable for binding affinity | A3 | [5] |
| General | [1][2][3]triazolo[4,3-a]quinoxaline core | Potential A2B antagonism linked to anticancer effects | A2B | [6] |
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazoloquinoxaline scaffold has emerged as a promising template for the design of potent protein kinase inhibitors.[7]
-
VEGFR-2 Inhibition: A series of bis([1][2][3]triazolo)[4,3-a:3′,4′-c]quinoxaline derivatives were designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[8] Specific substitutions on the peripheral phenyl rings were found to be critical for potent inhibitory activity.[8]
-
EGFR Inhibition: Hybrid molecules combining the triazoloquinoxaline scaffold with a chalcone moiety have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) kinase and tubulin polymerization.[9] The SAR study of these hybrids revealed that the nature and position of substituents on the chalcone's phenyl ring significantly influenced their antiproliferative activity.[9][10]
-
General Anticancer Activity: The anticancer activity of triazoloquinoxaline derivatives often stems from the inhibition of various protein kinases.[11] Modifications at the 1 and 4 positions of the scaffold have been shown to be crucial for achieving potent antiproliferative effects on various cancer cell lines.[3]
DNA Intercalation and Topoisomerase II Inhibition
In addition to targeting specific proteins, some triazoloquinoxaline derivatives exert their anticancer effects by interacting directly with DNA.
-
Linker and Substituent Effects: Studies on[1][2][3]triazolo[4,3-a]quinoxaline derivatives with different linkers and distal phenyl groups have demonstrated that these features play a crucial role in their DNA intercalation and topoisomerase II inhibitory activities.[12] The lipophilicity and electronic nature of the substituents on the phenyl ring were found to be important for anticancer activity.[12]
-
MCF-7 Selectivity: Certain derivatives have shown characteristic selectivity for the MCF-7 breast cancer cell line.[12]
-
Potent Derivatives: Specific derivatives have exhibited potent DNA intercalation and topoisomerase II inhibition, with IC50 values comparable to the standard drug doxorubicin.[12]
Synthetic Workflow for Triazoloquinoxaline Analogs
The synthesis of a library of triazoloquinoxaline derivatives for SAR studies typically follows a convergent approach. A representative workflow is outlined below.
Experimental Protocol: Synthesis of 4-Substituted-[1][2][3]triazolo[4,3-a]quinoxalines
Step 1: Synthesis of 2-chloro-3-hydrazinoquinoxaline
-
To a solution of 2,3-dichloroquinoxaline in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
The resulting precipitate, 2-chloro-3-hydrazinoquinoxaline, is collected by filtration, washed with ethanol, and dried.[3]
Step 2: Formation of the Triazole Ring
-
A mixture of 2-chloro-3-hydrazinoquinoxaline and an appropriate orthoester (e.g., triethyl orthoformate) is heated at reflux.[3]
-
Alternatively, condensation with an aldehyde followed by oxidative cyclization using an agent like chloranil can be employed to introduce substituents at the 1-position.[3]
-
The product, a 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline, is isolated after cooling and purification.
Step 3: Nucleophilic Substitution at the 4-Position
-
The 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline is reacted with a variety of primary or secondary amines in a suitable solvent (e.g., ethanol, DMF).
-
The reaction can be performed under conventional heating or microwave irradiation to accelerate the reaction time.[3]
-
The final products, the 4-substituted-[1][2][3]triazolo[4,3-a]quinoxalines, are purified by chromatography.
References
- 1. Structure-activity relationships of 1,2,4-triazolo[1,5-a] quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR of adenosine A3 receptor antagonist 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives using chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers: Design, synthesis, in silico studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline and its Congeners
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of the[1][2][3]Triazolo[4,3-a]quinoxaline Scaffold
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the[1][2][3]triazolo[4,3-a]quinoxaline scaffold has garnered significant attention due to its diverse pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[2][4] This fused tri-heterocyclic system, comprising a triazole and a quinoxaline ring, represents a privileged structure in medicinal chemistry.[4] This guide focuses on a specific derivative, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, as a representative of this promising class of compounds. While extensive cytotoxic data for this exact molecule is still emerging, this document will provide a comprehensive overview of the known in vitro cytotoxic effects of structurally related[1][2][3]triazolo[4,3-a]quinoxaline derivatives, offering a predictive framework for the potential activity of the title compound. We will delve into the established synthetic routes, detail the experimental protocols for assessing cytotoxicity, and explore the potential molecular mechanisms that underpin the anticancer activity of this chemical family.
Synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline: A Foundational Step
The synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline is a critical first step in its biological evaluation. A common and effective method involves a multi-step process starting from 2,3-dichloroquinoxaline. This precursor is reacted with hydrazine to form 2-chloro-3-hydrazinoquinoxaline. Subsequent cyclization with an appropriate reagent, such as triethyl orthoacetate, yields the desired 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. This synthetic strategy offers a versatile platform for creating a library of derivatives with various substituents at different positions, which is invaluable for structure-activity relationship (SAR) studies.[5]
In Vitro Cytotoxic Profile: A Survey of the[1][2][3]Triazolo[4,3-a]quinoxaline Scaffold
While specific IC50 values for 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline are not yet widely published, numerous studies have demonstrated the potent cytotoxic effects of its analogs against a panel of human cancer cell lines. These findings provide a strong rationale for investigating the anticancer potential of the title compound.
Derivatives of the[1][2][3]triazolo[4,3-a]quinoxaline scaffold have shown significant activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and melanoma (A375).[4][6] In some cases, the potency of these compounds has been compared to the established chemotherapeutic agent doxorubicin.[6] For instance, certain derivatives have exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further drug development.[4][6]
Table 1: Representative Cytotoxic Activities of[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HepG2 | 22.08 ± 2.1 | [6] |
| Derivative A | HCT-116 | 27.13 ± 2.2 | [6] |
| Derivative A | MCF-7 | 17.12 ± 1.5 | [6] |
| Derivative B | A375 (Melanoma) | 3.158 | [4] |
| Derivative C | A375 (Melanoma) | 3.527 | [4] |
Note: The derivatives listed are structurally related to 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline and serve to illustrate the general cytotoxic potential of the scaffold.
Elucidating the Mechanism of Action: Beyond Cell Death
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for their rational development as therapeutic agents. Research into the[1][2][3]triazolo[4,3-a]quinoxaline scaffold points towards several potential mechanisms of action, with the induction of apoptosis being a prominent theme.
DNA Intercalation: A Potential Initiating Event
One of the proposed mechanisms for the cytotoxic activity of some[1][2][3]triazolo[4,3-a]quinoxaline derivatives is their ability to intercalate into DNA.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and the initiation of apoptotic pathways. Molecular docking studies have supported this hypothesis by showing favorable binding of these compounds within the DNA minor groove.[6]
Induction of Apoptosis: The Convergent Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells. Evidence suggests that[1][2][3]triazolo[4,3-a]quinoxaline derivatives can trigger this cell suicide program through the modulation of key regulatory proteins.
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate. Studies on related quinoxaline derivatives have shown that they can upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Caspases are a family of proteases that execute the final stages of apoptosis. The activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 1: Proposed mechanism of action for 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline.
Experimental Protocols: A Practical Guide to In Vitro Evaluation
To rigorously assess the cytotoxic effects of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, a series of well-established in vitro assays should be employed. The following protocols provide a detailed, step-by-step guide for these key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline in complete culture medium. Add the compound solutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]quinoxaline scaffold represents a highly promising framework for the development of novel anticancer agents. While direct and extensive cytotoxic data for 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline is still to be fully elucidated, the significant in vitro activity of its close analogs provides a strong impetus for its continued investigation. The experimental protocols detailed in this guide offer a robust framework for characterizing its cytotoxic effects and dissecting its mechanism of action. Future research should focus on a comprehensive evaluation of this specific compound against a broad panel of cancer cell lines, followed by in-depth mechanistic studies to identify its molecular targets. Such efforts will be instrumental in determining the therapeutic potential of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline and advancing it through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthetic Routes for 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]quinoxaline Scaffold
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]quinoxaline represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antiviral, antibacterial, and antifungal agents. The unique arrangement of nitrogen atoms in the triazole ring, fused to the quinoxaline moiety, provides a three-dimensional structure that can effectively interact with various biological targets. Specifically, the 4-chloro-1-methyl derivative serves as a key intermediate, allowing for further functionalization at the C4 position to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, with a focus on detailed, reproducible protocols and an in-depth understanding of the underlying chemical principles.
Strategic Overview of the Synthesis
The most common and efficient pathway to 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline involves a three-step sequence starting from commercially available or readily synthesized 2,3-dihydroxyquinoxaline. The overall strategy can be summarized as follows:
-
Chlorination: Conversion of 2,3-dihydroxyquinoxaline to the highly reactive 2,3-dichloroquinoxaline.
-
Hydrazinolysis: Selective nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,3-dichloroquinoxaline with hydrazine to yield 2-chloro-3-hydrazinoquinoxaline.
-
Annulation: Cyclocondensation of the hydrazino intermediate with triethyl orthoacetate to construct the fused triazole ring, affording the final product.
This strategic approach is favored due to the accessibility of the starting materials, generally good yields, and the modularity of the synthesis, which allows for the preparation of various analogs.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of 2,3-Dichloroquinoxaline (2)
The synthesis of the key precursor, 2,3-dichloroquinoxaline, is crucial for the overall success of the synthetic route. This transformation is typically achieved by treating 2,3-dihydroxyquinoxaline (1) with a chlorinating agent.
Protocol 1: Chlorination using Thionyl Chloride
This protocol provides a high-yielding method for the synthesis of 2,3-dichloroquinoxaline.
-
Materials:
-
2,3-dihydroxyquinoxaline (1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
1-Chlorobutane (or another high-boiling inert solvent)
-
Ethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) in 1-chlorobutane (20 mL).
-
Carefully add thionyl chloride (2.92 g, 24.6 mmol, 2 equivalents) to the slurry.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mL) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product will precipitate as needles.
-
Collect the solid by filtration, wash with cold ethyl ether, and dry under vacuum to afford 2,3-dichloroquinoxaline (2) as white needles.
-
-
Yield: Typically >95%.[1]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): A powerful chlorinating agent that effectively converts the hydroxyl groups of the quinoxalinedione into chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.
-
N,N-Dimethylformamide (DMF): Acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more reactive electrophile and facilitates the chlorination process.
-
1-Chlorobutane: A high-boiling inert solvent is used to allow the reaction to be conducted at an elevated temperature, ensuring a reasonable reaction rate.
Protocol 2: Chlorination using Phosphorus Oxychloride
An alternative and also highly effective method for the synthesis of 2,3-dichloroquinoxaline.
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (1)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
-
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 30.8 mmol) in a round-bottom flask, add phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quench the reaction mixture by slowly pouring it into ice-cold water with vigorous stirring. An off-white solid will precipitate.
-
Collect the solid by filtration, wash with water, and dry to yield 2,3-dichloroquinoxaline (2).
-
-
Yield: Approximately 92%.[1]
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): Another common and potent chlorinating agent for converting hydroxyl groups to chlorides. It is often used in excess to serve as both the reagent and the solvent.
-
Quenching in Ice-Cold Water: This step is crucial for hydrolyzing any remaining POCl₃ and precipitating the organic product, which is insoluble in water. The use of ice-cold water helps to control the exothermic reaction of POCl₃ with water.
Reaction Workflow for the Synthesis of 2,3-Dichloroquinoxaline (2)
Caption: Synthesis of 2,3-dichloroquinoxaline.
Part 2: Synthesis of 2-Chloro-3-hydrazinoquinoxaline (3)
This step involves a regioselective nucleophilic aromatic substitution (SNAr) where one of the chlorine atoms of 2,3-dichloroquinoxaline is displaced by hydrazine.
Protocol 3: Hydrazinolysis of 2,3-Dichloroquinoxaline
A straightforward procedure for the synthesis of the key hydrazino intermediate.
-
Materials:
-
2,3-Dichloroquinoxaline (2)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (33.5 g, 0.168 mol) in ethanol (500 mL).
-
To this solution, add hydrazine hydrate (18.5 g, 0.369 mol, 2.2 equivalents) dropwise with stirring at room temperature.
-
Continue stirring the mixture at room temperature overnight (approximately 16 hours). A thick, yellow slurry will form.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from hot methanol to obtain pure 2-chloro-3-hydrazinoquinoxaline (3) as a yellow solid.
-
-
Yield: Approximately 41% after recrystallization.[3] Note: Yields can vary, and other sources report different conditions.[4]
Mechanistic Insights and Rationale:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The quinoxaline ring is electron-deficient due to the presence of the two nitrogen atoms, which activates the chlorine atoms towards nucleophilic attack. Hydrazine, being a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. The resulting intermediate is stabilized by the delocalization of the negative charge onto the nitrogen atoms of the quinoxaline ring. The subsequent loss of a chloride ion restores the aromaticity of the ring. The use of an excess of hydrazine helps to drive the reaction towards the mono-substituted product and minimize the formation of the di-substituted byproduct. The reaction is typically carried out at room temperature to favor mono-substitution.
Reaction Mechanism for the Synthesis of 2-Chloro-3-hydrazinoquinoxaline (3)
Caption: Nucleophilic aromatic substitution mechanism.
Part 3: Synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline (4)
This is the final and key step in the synthesis, involving the construction of the fused triazole ring through a cyclocondensation reaction.
Protocol 4: Cyclocondensation with Triethyl Orthoacetate
A reliable method for the annulation of the triazole ring.
-
Materials:
-
2-Chloro-3-hydrazinoquinoxaline (3)
-
Triethyl orthoacetate (CH₃C(OEt)₃)
-
Ethanol (for washing)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2-chloro-3-hydrazinoquinoxaline (15.5 g, 0.080 mol).
-
Add triethyl orthoacetate and stir the mixture. Heat the reaction to 100 °C for 3 hours.
-
Cool the mixture to room temperature. A solid precipitate will form.
-
Collect the solid by filtration, wash with ethanol, and air dry to obtain 4-chloro-1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline (4).
-
-
Yield: Approximately 65%.[5]
Alternative Conditions: Another reported procedure involves heating a mixture of 2-chloro-3-hydrazinyl quinoxaline and triethyl orthoacetate in acetic acid under reflux for 8 hours.[4]
Mechanistic Insights and Rationale:
The formation of the triazole ring from the reaction of a hydrazine with an orthoester is a well-established method. The reaction is typically acid-catalyzed, although in some cases, heating alone is sufficient. The orthoester, in this case, triethyl orthoacetate, serves as a source of an activated acetyl group. The reaction likely proceeds through the initial formation of an ethoxy-imidate intermediate by the reaction of the terminal amino group of the hydrazine with the orthoester. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the imine carbon. Finally, the elimination of two molecules of ethanol leads to the formation of the aromatic triazole ring.
Proposed Mechanism for Triazole Ring Formation
Caption: Mechanism of triazole ring formation.
Comparative Data of Synthetic Routes
| Step | Reagents & Conditions | Yield | Reference |
| Chlorination | 2,3-Dihydroxyquinoxaline, SOCl₂, cat. DMF, 1-Chlorobutane, Reflux, 1h | >95% | [1] |
| Chlorination | Quinoxaline-2,3(1H,4H)-dione, POCl₃, Reflux, 3h | ~92% | [1] |
| Hydrazinolysis | 2,3-Dichloroquinoxaline, Hydrazine hydrate, Ethanol, RT, 16h | ~41% | [3] |
| Hydrazinolysis | 2,3-Dichloroquinoxaline, Hydrazine, Methanol, RT, 24h | Not specified | [4] |
| Annulation | 2-Chloro-3-hydrazinoquinoxaline, Triethyl orthoacetate, 100 °C, 3h | ~65% | [5] |
| Annulation | 2-Chloro-3-hydrazinyl quinoxaline, Triethyl orthoacetate, Acetic acid, Reflux, 8h | Not specified | [4] |
Application Notes: Further Functionalization
The 4-chloro group in the target molecule is highly susceptible to nucleophilic substitution, making it an excellent handle for introducing further diversity. A variety of nucleophiles, such as amines, can readily displace the chloride to generate a library of 4-substituted-[1][2][3]triazolo[4,3-a]quinoxalines.[4] This reactivity is a key feature for researchers in drug discovery, allowing for the fine-tuning of the molecule's properties to enhance biological activity and selectivity.
Conclusion
The synthetic route to 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline presented herein is a robust and well-established pathway that provides good overall yields. By understanding the underlying mechanisms of each step, researchers can optimize reaction conditions and troubleshoot potential issues. The versatility of the final product as a scaffold for further chemical modification underscores its importance in the development of novel therapeutic agents.
References
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. isres.org [isres.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of Novel Triazolo[4,3-a]quinoxaline Derivatives: A Detailed Protocol for Drug Discovery and Development
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]quinoxaline Scaffold
The[1][2]triazolo[4,3-a]quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, embodying a fusion of triazole and quinoxaline rings. This unique structural amalgamation has garnered significant attention from researchers in the field of drug discovery due to its diverse and potent biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5] The therapeutic potential of these compounds stems from their ability to interact with various biological targets, making them promising candidates for the development of novel therapeutic agents. This application note provides a comprehensive and in-depth guide for the synthesis of novel triazolo[4,3-a]quinoxaline derivatives, intended for researchers, scientists, and professionals in drug development.
Strategic Overview of the Synthetic Protocol
The synthetic strategy detailed herein focuses on a versatile and efficient multi-step pathway commencing from the readily available 2,3-dichloroquinoxaline. This approach allows for the systematic construction of the triazolo[4,3-a]quinoxaline core, followed by diversification at key positions to generate a library of novel derivatives. The protocol is designed to be robust and adaptable, enabling the synthesis of a wide range of substituted analogs for structure-activity relationship (SAR) studies.
The overall workflow can be conceptualized as a three-stage process:
-
Formation of the Hydrazinyl-Quinoxaline Intermediate: This initial step involves the selective nucleophilic substitution of one chlorine atom in 2,3-dichloroquinoxaline with hydrazine, yielding the crucial 2-chloro-3-hydrazinylquinoxaline intermediate.
-
Construction of the Triazolo[4,3-a]quinoxaline Core: The hydrazinyl intermediate undergoes cyclization to form the fused triazole ring, resulting in the formation of the 4-chloro-[1][2]triazolo[4,3-a]quinoxaline scaffold.
-
Diversification through Nucleophilic Aromatic Substitution: The final stage leverages the reactivity of the chloro-substituent at the 4-position for the introduction of various functional groups via nucleophilic aromatic substitution (SNAr), leading to a diverse array of novel derivatives.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of novel triazolo[4,3-a]quinoxaline derivatives.
Caption: General workflow for the synthesis of triazolo[4,3-a]quinoxaline derivatives.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the key intermediates and final derivatives. The protocols are designed to be self-validating, with clear instructions and checkpoints.
Protocol 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline (Intermediate I)
This protocol describes the synthesis of the key intermediate, 2-chloro-3-hydrazinylquinoxaline, from 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate (99-100%)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and filtration
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1 equivalent) in methanol or ethanol.
-
To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 2-chloro-3-hydrazinylquinoxaline as a solid.
Characterization Data for Intermediate I:
-
The formation of the product can be confirmed by standard spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (Intermediate II)
This protocol details the cyclization of 2-chloro-3-hydrazinylquinoxaline to form the core triazolo[4,3-a]quinoxaline scaffold.
Materials:
-
2-Chloro-3-hydrazinylquinoxaline (Intermediate I)
-
Triethyl orthoformate (or other orthoesters like triethyl orthoacetate for 1-methyl substitution)
-
Formic acid (or other carboxylic acids like acetic acid)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-chloro-3-hydrazinylquinoxaline (1 equivalent).
-
Add the appropriate carboxylic acid (e.g., formic acid, 10 ml per 2 mmol of intermediate I) to the flask.
-
Add the corresponding triethyl orthoester (e.g., triethyl orthoformate, 1.5 ml per 2 mmol of intermediate I).
-
Heat the reaction mixture under reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-chloro-[1][2]triazolo[4,3-a]quinoxaline.
Characterization Data for Intermediate II:
-
1H NMR (DMSO-d6): δ 9.8 (s, 1H, C1-H), 8.32 (dd, 2H), 8.05 (dd, 2H).
-
Mass Spectrum (m/z): 204 [M]+, 206 [M+2]+.
| Derivative | R Group | Orthoester | Carboxylic Acid | Reflux Time (h) |
| IIa | H | Triethyl orthoformate | Formic Acid | 8 |
| IIb | CH3 | Triethyl orthoacetate | Acetic Acid | 8 |
| IIc | C2H5 | Triethyl orthopropionate | Propionic Acid | 8 |
Protocol 3: Synthesis of Novel 4-Substituted-[1][2][3]triazolo[4,3-a]quinoxaline Derivatives
This protocol outlines the diversification of the scaffold through nucleophilic substitution of the 4-chloro group.
Materials:
-
Desired nucleophile (e.g., primary/secondary amines, thiols)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-chloro-[1][2]triazolo[4,3-a]quinoxaline (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired nucleophile (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. For less reactive nucleophiles, heating might be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Purification and Characterization:
-
Recrystallization: Ethanol is a commonly used solvent for recrystallization of these derivatives.
-
Column Chromatography: For less crystalline products, purification can be achieved using column chromatography. A common eluent system is a gradient of ethyl acetate in cyclohexane or hexane.[6][7]
-
Characterization: The final products should be characterized by 1H NMR, 13C NMR, Mass Spectrometry, and elemental analysis to confirm their structure and purity.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Formation of the Triazole Ring
The cyclization of 2-hydrazinylquinoxaline with an orthoester in the presence of a carboxylic acid proceeds through a well-established pathway. The orthoester, activated by the acidic medium, generates a reactive electrophilic species. The terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable, aromatic triazole ring.
Caption: Simplified mechanism for the formation of the triazole ring.
The Role of Chloranil in Alternative Cyclization Routes
In some synthetic variations, particularly when starting with a hydrazone intermediate formed from an aldehyde and 2-hydrazinylquinoxaline, an oxidizing agent is required for the cyclization step. Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a mild and effective oxidant for this purpose. It facilitates the oxidative cyclization by acting as a hydrogen acceptor, promoting the formation of the aromatic triazole ring. This method offers an alternative route to introduce substituents at the 1-position of the triazole ring.[8]
Conclusion and Future Directions
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel triazolo[4,3-a]quinoxaline derivatives. By offering step-by-step procedures, mechanistic insights, and characterization guidelines, this document serves as a valuable resource for researchers in drug discovery and medicinal chemistry. The versatility of the described synthetic routes allows for the generation of diverse libraries of compounds, which are essential for comprehensive SAR studies and the identification of lead candidates with improved therapeutic profiles. Future work in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of a wider range of biological targets for this promising class of heterocyclic compounds.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new quinoxalines and 1,2,4-triazolo[4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: Investigating the Anticancer Potential of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology Research
The[1][2][3]triazolo[4,3-a]quinoxaline scaffold represents a significant "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[4][5] This fused heterocyclic system, combining the structural features of triazole and quinoxaline, has been the foundation for developing novel therapeutic agents.[4] Derivatives of this core structure have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines, including melanoma, breast cancer, and colon cancer.[4][6]
This document focuses on a specific derivative, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline , providing a technical guide for its application in cancer research. While extensive biological data for this exact compound is emerging, the well-established anticancer properties of the[1][2][3]triazolo[4,3-a]quinoxaline class allow for the formulation of robust experimental protocols to investigate its potential. This guide will detail hypothesized mechanisms of action based on related compounds and provide comprehensive protocols for in vitro evaluation.
Potential Mechanisms of Action in Cancer
Derivatives of the[1][2][3]triazolo[4,3-a]quinoxaline scaffold have been shown to exert their anticancer effects through multiple mechanisms. The primary modes of action identified for this class of compounds include DNA intercalation with subsequent Topoisomerase II inhibition and the inhibition of BET bromodomains, which are crucial epigenetic readers.
DNA Intercalation and Topoisomerase II Inhibition
Several[1][2][3]triazolo[4,3-a]quinoxaline derivatives have been identified as potent DNA intercalators.[7][8] These planar heterocyclic molecules insert themselves between the base pairs of the DNA double helix. This physical distortion of the DNA structure can interfere with essential cellular processes like replication and transcription.
Furthermore, this intercalation can stabilize the covalent complex formed between DNA and Topoisomerase II, an enzyme critical for resolving DNA tangles during replication. By preventing the re-ligation of the DNA strands, these compounds act as Topoisomerase II poisons, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[7]
Caption: DNA intercalation and Topoisomerase II inhibition pathway.
Inhibition of BET Bromodomains
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a pivotal role in regulating gene expression.[9][10] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to promoters and enhancers of target genes.[10] In many cancers, BET proteins, particularly BRD4, are critical for the expression of key oncogenes like c-MYC.[11]
Certain[1][2][3]triazolo[4,3-a]quinoxaline derivatives have been identified as potent BET inhibitors.[9][11][12] These small molecules competitively bind to the acetyl-lysine binding pocket of the bromodomains, displacing them from chromatin. This leads to the downregulation of oncogenic transcription programs, resulting in decreased cell proliferation and survival.[11] The 1-methyl substitution on the triazole ring, as present in the compound of interest, has been suggested to be an optimal substitution for BET inhibition in this scaffold.[11]
Caption: Mechanism of action of BET bromodomain inhibitors.
Quantitative Data for[1][2][3]triazolo[4,3-a]quinoxaline Derivatives
While specific IC50 values for 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline are not yet widely published, the following table summarizes the cytotoxic activities of several related compounds from this chemical class against various cancer cell lines. This data provides a benchmark for the potential potency of the target compound.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Compound 17a | A375 (Melanoma) | Cell Viability | 0.365 | [4] |
| Compound 16a | A375 (Melanoma) | Cell Viability | 3.158 | [4] |
| Compound 16b | A375 (Melanoma) | Cell Viability | 3.527 | [4] |
| Derivative 7e | MCF-7 (Breast) | Antiproliferative | 3.41 | [7] |
| Derivative 7c | MCF-7 (Breast) | Antiproliferative | 4.45 | [7] |
| Derivative 12d | HepG2 (Liver) | Antiproliferative | 22.08 | [13] |
| Derivative 12d | HCT-116 (Colon) | Antiproliferative | 27.13 | [13] |
| Derivative 12d | MCF-7 (Breast) | Antiproliferative | 17.12 | [13] |
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A375, HCT-116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
4-Chloro-1-methyltriazolo[4,3-a]quinoxaline (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for Mechanistic Studies
Western blotting can be used to investigate the effect of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline on the expression of key proteins involved in its potential mechanisms of action, such as c-MYC (for BET inhibition) or markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Human cancer cell lines
-
Cell culture reagents
-
4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the compound for the appropriate duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
-
Conclusion and Future Directions
4-Chloro-1-methyltriazolo[4,3-a]quinoxaline belongs to a class of compounds with demonstrated and potent anticancer activity. The protocols outlined in this document provide a solid foundation for researchers to begin exploring its efficacy and mechanism of action. Based on the activities of related compounds, it is plausible that this molecule will exhibit cytotoxic effects through DNA intercalation, Topoisomerase II inhibition, and/or BET bromodomain inhibition. Further investigations, including in vivo studies using xenograft models, will be crucial to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, molecular docking and anti-proliferative evaluations of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DW71177: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: A Guide to the Characterization of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline as a DNA Intercalating Agent
Abstract
Introduction: The Scientific Rationale
DNA intercalators are typically planar, aromatic molecules that disrupt the DNA helical structure by increasing the distance between adjacent base pairs, causing the helix to unwind and lengthen.[1] This structural perturbation interferes with critical cellular machinery involved in DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] This mechanism is the basis for the therapeutic effect of many widely used anticancer drugs, including doxorubicin.[6]
The[2][3][4]triazolo[4,3-a]quinoxaline core structure is of particular interest due to its planar, electron-deficient aromatic system, which is a key prerequisite for effective π-stacking interactions with DNA base pairs.[5][10] Studies on various derivatives of this scaffold have consistently shown promising DNA binding activity and cytotoxicity against various cancer cell lines, suggesting that this chemical class is a rich source for novel therapeutic agents.[2][7][11]
This guide focuses specifically on 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, providing a systematic workflow to rigorously test the hypothesis that it functions as a DNA intercalator. By combining spectroscopic, hydrodynamic, and computational methods, researchers can gain a multi-faceted understanding of the compound's interaction with DNA.
Figure 1: Overall experimental workflow for characterizing the compound.
Synthesis Protocol
The target compound can be reliably synthesized from commercially available precursors. The following protocol is adapted from established methods.[12]
Protocol 2.1: Synthesis of 4-Chloro-1-methyl-[2][3][4]triazolo[4,3-a]quinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloro-3-hydrazinoquinoxaline (1.0 eq) with triethyl orthoacetate (10-15 eq).
-
Scientist's Note: Triethyl orthoacetate serves as both the reactant to form the triazole ring and as the solvent. Using a large excess ensures the reaction goes to completion.
-
-
Heating: Heat the stirred mixture to 100°C for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the desired product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Air dry the purified product. The expected yield is typically around 65%.[12]
-
Characterization: Confirm the identity and purity of the final compound using Mass Spectrometry (Expected m/z: 218) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Biophysical Characterization Protocols
This section provides detailed protocols for the key biophysical assays used to confirm and characterize DNA intercalation. Calf Thymus DNA (ct-DNA) is recommended for these assays due to its low cost and ready availability.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides initial evidence of interaction. DNA intercalators stack between the DNA base pairs, perturbing the electronic transitions of both the compound and the DNA bases. This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red-shift) in the compound's absorption wavelength.[13][14]
Protocol 3.1.1: UV-Vis Titration
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is <1% to avoid solvent effects on DNA structure).[15] Prepare a stock solution of ct-DNA in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration accurately by measuring absorbance at 260 nm (A260).
-
Titration: In a 1 cm path length quartz cuvette, place a solution of the compound at a fixed concentration (e.g., 20 µM).
-
Data Acquisition: Record the UV-Vis spectrum of the compound alone from 230-500 nm.
-
Incremental Addition: Add small aliquots of the ct-DNA stock solution to the cuvette and mix gently. After each addition, allow the solution to equilibrate for 5 minutes and record the spectrum.
-
Analysis: Plot the absorbance changes versus the concentration of DNA. Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or similar models.[16]
Fluorescence Spectroscopy
Principle: This technique measures changes in the fluorescence properties of a probe upon interaction with the compound and DNA. A common and robust method is a competitive binding assay using Ethidium Bromide (EtBr), a well-known DNA intercalator that fluoresces strongly when bound to DNA. If the test compound displaces EtBr from the DNA, a quenching (decrease) of the EtBr fluorescence will be observed.
Protocol 3.2.1: Ethidium Bromide (EtBr) Displacement Assay
-
Preparation: Prepare a solution of the ct-DNA-EtBr complex by incubating ct-DNA (e.g., 20 µM) with EtBr (e.g., 10 µM) in a buffer (10 mM Tris-HCl, pH 7.4) until a stable fluorescence signal is achieved.
-
Instrumentation: Set a spectrofluorometer with an excitation wavelength of ~520 nm and record the emission spectrum from ~550 nm to 700 nm. The fluorescence maximum for DNA-bound EtBr is near 600 nm.
-
Titration: Record the initial fluorescence spectrum of the ct-DNA-EtBr complex.
-
Compound Addition: Add increasing concentrations of the 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline solution to the cuvette. After each addition, mix, equilibrate for 2-3 minutes, and record the fluorescence emission spectrum.
-
Analysis: Plot the fluorescence intensity at 600 nm (F/F₀) against the concentration of the compound. The degree of quenching indicates the compound's ability to displace EtBr and thus bind to DNA. Calculate the Stern-Volmer quenching constant (Ksv) and the concentration of the compound that causes 50% quenching (IC50) to quantify its DNA binding affinity relative to other compounds.
Figure 2: Logic of the Ethidium Bromide (EtBr) displacement assay.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA. The standard B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation alters the DNA conformation, leading to distinct changes in these CD bands, providing strong evidence for the binding mode.[3][17][18]
Protocol 3.3.1: DNA Conformational Analysis
-
Preparation: In a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2), prepare a solution of ct-DNA (e.g., 50-100 µM).
-
Data Acquisition: Using a CD spectropolarimeter and a 1 cm path length cuvette, record the CD spectrum of the DNA solution alone from 220 nm to 320 nm.
-
Titration: Add increasing amounts of the compound to the DNA solution. After each addition, mix, equilibrate, and record the CD spectrum.
-
Analysis: Observe the changes in the positive and negative bands of the DNA spectrum. A significant increase in the intensity of both bands, along with slight shifts in their positions, is characteristic of helix stabilization and unwinding due to intercalation.[4][18]
Viscometry
Principle: This hydrodynamic method provides some of the most definitive evidence for classical intercalation. By inserting between base pairs, an intercalator forces the DNA helix to lengthen, which in turn increases the viscosity of the DNA solution.[19][20] In contrast, groove binders or electrostatic binders cause little to no change, or even a decrease, in viscosity.[19]
Protocol 3.4.1: Capillary Viscometry of ct-DNA
-
Setup: Use a calibrated capillary viscometer (e.g., an Ostwald-type) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.
-
Measurement: Measure the flow time of the buffer (t₀) and a fixed concentration of ct-DNA solution in that buffer (t). Repeat each measurement at least three times for accuracy.
-
Titration: Add increasing amounts of the compound to the DNA solution and measure the new flow time (t) after each addition.
-
Analysis: Calculate the relative viscosity (η_rel) for each concentration using the formula η_rel = (t - t₀) / t₀. Plot the relative specific viscosity ((η/η₀)¹/³) versus the ratio of [Compound]/[DNA]. A linear increase in relative viscosity with increasing compound concentration is a strong indicator of DNA intercalation.[21][22]
Computational Analysis: Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule to a macromolecular target.[23] Docking 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline into a DNA double helix can provide atomic-level insights into its binding mode, corroborating experimental findings.[24][25]
Protocol 4.1.1: In Silico Docking with B-DNA
-
Structure Preparation:
-
Receptor: Obtain a B-DNA structure from the Protein Data Bank (PDB), such as the Drew-Dickerson dodecamer (PDB ID: 1BNA). Prepare the DNA structure using software like AutoDock Tools by removing water, adding polar hydrogens, and assigning charges.
-
Ligand: Draw the 2D structure of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.[26]
-
Define a grid box that encompasses the entire DNA molecule to allow for an unbiased search for binding sites (intercalation and groove binding).
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis:
-
Analyze the resulting poses. An intercalative pose will show the planar triazoloquinoxaline ring inserted between the base pairs of the DNA.
-
Examine the binding energy (reported in kcal/mol) for the top-ranked poses. A lower binding energy indicates a more favorable interaction.
-
Visualize the interactions (e.g., π-stacking) between the compound and the DNA bases.
-
Data Summary and Interpretation
| Assay | Parameter Measured | Expected Result for Intercalation | Interpretation |
| UV-Vis Spectroscopy | Absorbance Spectrum | Hypochromism & Bathochromic Shift | Indicates π-stacking interaction with DNA bases.[13] |
| Fluorescence | EtBr Fluorescence | Quenching (Decrease in Intensity) | Compound displaces EtBr, confirming competitive binding. |
| Circular Dichroism | DNA CD Spectrum | Increase in ellipticity of bands at 245nm and 275nm | Indicates stabilization and conformational changes in the DNA helix consistent with intercalation.[17] |
| Viscometry | Relative Viscosity of DNA | Linear Increase | The DNA helix is lengthened to accommodate the compound.[19] |
| Molecular Docking | Binding Pose & Energy | Planar ring inserted between base pairs; negative binding energy | Provides a structural model for the intercalative binding mode. |
Conclusion
The suite of protocols detailed in this application note provides a robust and multi-faceted approach to characterizing the DNA binding properties of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. Positive results across the spectroscopic, hydrodynamic, and computational assays would provide compelling evidence for its classification as a DNA intercalator. Such a finding would validate this compound as a valuable tool for further research in chemical biology and as a potential lead scaffold for the development of novel anticancer therapeutics.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anti-proliferative evaluations of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 17. mdpi.com [mdpi.com]
- 18. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 20. moorparkcollege.edu [moorparkcollege.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmiweb.com [pharmiweb.com]
- 26. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-1-methyltriazolo[4,3-a]quinoxaline as a Topoisomerase II inhibitor
<_
-
Application Notes & Protocols: 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline as a Topoisomerase II Inhibitor
-
For Researchers, Scientists, and Drug Development Professionals
-
Introduction: Targeting DNA Topology in Cancer Therapy
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome arising during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1] By introducing transient breaks in the DNA backbone, they manage DNA supercoiling and tangling, ensuring genomic integrity. Human cells express two major types of topoisomerases: type I, which creates single-strand breaks, and type II, which generates transient double-strand breaks.[2]
Cancer cells, characterized by their rapid proliferation, are particularly dependent on Topoisomerase II (Topo II) to separate intertwined daughter chromosomes after replication.[3] This dependency makes Topo II a prime target for anticancer chemotherapy. Drugs that interfere with its function can introduce catastrophic levels of genomic instability into cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).[4]
One of the most successful strategies in targeting Topo II involves the use of "poisons." These agents don't block the enzyme's cutting function but instead inhibit the subsequent re-ligation step.[1] This traps the Topo II enzyme in a covalent complex with the cleaved DNA, known as the Topo II-DNA cleavage complex (TopoIIcc).[1] The accumulation of these stable complexes leads to permanent double-strand breaks, which are highly cytotoxic to rapidly dividing cells.[3][5] Etoposide, a widely used chemotherapeutic agent, functions precisely through this mechanism.[1][5][6]
The[1][3][5]triazolo[4,3-a]quinoxaline scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[7][8][9][10] This guide focuses on a specific derivative, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline , and its application as a Topo II inhibitor for cancer research and drug development.
Mechanism of Action: A Topoisomerase II Poison
4-Chloro-1-methyltriazolo[4,3-a]quinoxaline acts as a Topoisomerase II poison. Its planar tri-heterocyclic structure is believed to facilitate intercalation into the DNA double helix at the site of enzyme-mediated cleavage.[11][12] This binding event physically obstructs the enzyme's ability to re-ligate the severed DNA strands, thereby stabilizing the TopoIIcc.[1] The persistence of these complexes triggers a DNA damage response, culminating in G2/M phase cell cycle arrest and the initiation of apoptosis.[4][13]
Figure 1. Mechanism of Topoisomerase II inhibition.
Application Notes & Scientific Insights
-
Scaffold Potential: The triazoloquinoxaline core is a "privileged scaffold," meaning it can serve as a basis for developing a wide range of biologically active compounds.[7][14][15] The specific substitutions at the 1- (methyl) and 4- (chloro) positions are critical for its Topo II inhibitory activity, likely influencing its electronic properties and steric fit within the DNA-enzyme complex. A brief synthesis protocol for the parent compound is noted from literature.[16][17]
-
Target Selectivity: While this compound primarily targets Topo II, it's crucial to assess its selectivity. Many quinoxaline-based compounds are known DNA intercalators and may inhibit Topoisomerase I at higher concentrations or affect other DNA-binding proteins.[11][12] Comparative assays against Topo I are highly recommended.
-
Cell Line Selection: The choice of cancer cell lines for cytotoxicity studies is critical. Use cell lines with varying levels of Topo II expression. Cancer cells that are highly proliferative, such as leukemia (e.g., K562), colon (e.g., HCT-116), and breast (e.g., MCF-7) cancer cell lines, often exhibit greater sensitivity to Topo II poisons.[11][14]
-
Solubility: Like many planar aromatic compounds, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent. Scientist's Note: Always run a vehicle control (DMSO alone) at the highest concentration used in your experiments to ensure the solvent does not contribute to the observed cytotoxicity.[18]
-
Comparison to Standards: Etoposide and Doxorubicin are standard Topo II poisons used clinically.[5][13] Always include a known standard in your assays. This provides a benchmark for the potency of your test compound and validates the assay's performance.
Experimental Protocols
Protocol 1: In Vitro Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the enzyme's function directly. It relies on the unique ability of Topo II to separate interlocked rings of kinetoplast DNA (kDNA), a network of circular DNA from trypanosomes.[2][19]
Rationale: In the presence of an active Topo II enzyme, the large kDNA network is resolved into individual minicircles that can enter an agarose gel. An inhibitor will prevent this decatenation, leaving the kDNA trapped in the loading well.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x Topo II Reaction Buffer
-
ATP solution
-
Test Compound (4-Chloro-1-methyltriazolo[4,3-a]quinoxaline) dissolved in DMSO
-
Etoposide (Positive Control)
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
1% Agarose Gel with Ethidium Bromide (or other DNA stain)
-
TAE Buffer
Procedure:
-
Prepare Reactions: On ice, prepare a master mix containing 10x reaction buffer, ATP, and kDNA. Aliquot into individual reaction tubes.
-
Add Compounds: Add varying concentrations of the test compound to the tubes. Include a "No Enzyme" control, a "No Drug" (Vehicle) control, and a positive control (Etoposide).
-
Initiate Reaction: Add the Topo II enzyme to all tubes except the "No Enzyme" control. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[2]
-
Terminate Reaction: Stop the reaction by adding the Stop Solution/Loading Dye. This halts enzyme activity and digests the protein to release the DNA.
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a high voltage (e.g., 100-150V) to ensure good separation.[20]
-
Visualization: Visualize the DNA bands under UV light.
Interpretation of Results:
-
No Enzyme Control: A single bright band in the well (catenated kDNA).
-
Vehicle Control: No band in the well; a fast-migrating band of decatenated minicircles.
-
Test Compound/Etoposide: A dose-dependent decrease in the decatenated minicircles and an increase in the catenated kDNA retained in the well.
Figure 2. Workflow for the Topo II Decatenation Assay.
Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Rationale: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[22] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected cancer cell line (e.g., HCT-116)
-
Complete culture medium
-
96-well plates
-
Test Compound stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only and media-only (no cells) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[22][23] Mix thoroughly by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[23]
Data Analysis:
-
Subtract the absorbance of the media-only control from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-Chloro-1-methyl... | HCT-116 | 12.5 | Etoposide | 8.2 |
| 4-Chloro-1-methyl... | MCF-7 | 9.8 | Etoposide | 5.5 |
| 4-Chloro-1-methyl... | K562 | 7.2 | Etoposide | 3.1 |
| (Note: Data are representative examples for illustrative purposes.) |
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: To confirm that the compound directly binds to Topo II inside the cell, a CETSA can be performed. The principle is that a ligand (the inhibitor) binding to its target protein (Topo II) stabilizes the protein, leading to an increase in its melting temperature.
Procedure (Brief Overview):
-
Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures.
-
Separation: Centrifuge to separate precipitated (denatured) proteins from soluble (stable) proteins.
-
Detection: Analyze the soluble fraction for the presence of Topo II using Western blotting.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control, indicating direct target engagement.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. prepchem.com [prepchem.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. topogen.com [topogen.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. static.igem.wiki [static.igem.wiki]
Application Notes and Protocols for Evaluating the Antimicrobial and Antiviral Activities of Triazolo[4,3-a]quinoxaline Derivatives
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]quinoxaline Scaffold
The fused heterocyclic system of triazolo[4,3-a]quinoxaline represents a "privileged scaffold" in medicinal chemistry. This structure, formed by the fusion of quinoxaline and 1,2,4-triazole rings, is a cornerstone for a diverse range of pharmacologically active compounds.[1] Researchers have successfully demonstrated the broad-spectrum potential of this tri-heterocycle in developing agents with anticancer, antibacterial, antiviral, and antifungal properties.[1] The rise of multidrug-resistant pathogens and the constant threat of emerging viral diseases necessitate the urgent discovery and development of new chemical entities to combat these global health challenges.
Derivatives of the triazolo[4,3-a]quinoxaline core have shown significant promise. Specific substitutions on the ring system have yielded compounds with potent activity against Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like ampicillin against challenging pathogens such as Pseudomonas aeruginosa.[2] Similarly, certain derivatives have demonstrated promising antiviral activity against viruses like Herpes Simplex Virus (HSV).[3]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an overview of the synthesis and detailed, field-proven protocols for the systematic evaluation of the antimicrobial and antiviral efficacy of novel triazolo[4,3-a]quinoxaline derivatives. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
General Synthesis Strategy
A common and effective route for synthesizing the triazolo[4,3-a]quinoxaline scaffold begins with a commercially available precursor, 2,3-dichloroquinoxaline.[1][4] The process typically involves a nucleophilic substitution reaction with hydrazine to form a key hydrazino intermediate. This intermediate is then cyclized, often through a condensation reaction with an appropriate aldehyde or orthoester, to yield the final fused tri-heterocyclic system.[1][5] Further diversification can be achieved through subsequent reactions at various positions on the scaffold.[5]
References
- 1. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines [mdpi.com]
- 2. Design and Synthesis of Some New 1,2,4-Triazolo[4,3-a]Quinoxaline Derivatives as Potential Antimicrobialagents | Semantic Scholar [semanticscholar.org]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Experimental procedure for molecular docking of triazoloquinoxaline compounds
Topic: Experimental Procedure for Molecular Docking of Triazoloquinoxaline Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide to the experimental procedure for performing molecular docking studies on triazoloquinoxaline compounds, a class of heterocyclic molecules with significant therapeutic potential.[1][2][3][4][5][6][7] As a Senior Application Scientist, this guide is structured to provide not just a sequence of steps, but a scientifically grounded rationale for each phase of the workflow. We will cover the entire process from initial preparation of the target protein and ligand molecules to the execution of the docking simulation and the critical analysis and validation of the results. The protocols outlined herein are designed to be self-validating and are grounded in established computational chemistry practices to ensure scientific integrity and reproducibility.
Introduction to Molecular Docking and Triazoloquinoxalines
Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8][9] This method allows researchers to model the interaction at an atomic level, predicting the binding affinity and mode, which is crucial for elucidating biochemical processes and screening for potential drug candidates.[9]
Triazoloquinoxaline derivatives are a noteworthy class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][5] Various studies have demonstrated their potential as inhibitors for critical therapeutic targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in cancer angiogenesis, DNA intercalators and Topoisomerase II (Topo II) inhibitors, and as agonists for the Stimulator of Interferon Genes (STING) pathway in immunotherapy.[1][2][3][10][11] The versatility of this scaffold makes it an excellent candidate for computational studies aimed at designing novel and potent inhibitors.
Overall Molecular Docking Workflow
The entire molecular docking procedure can be visualized as a multi-stage process. Each stage has critical steps that ensure the quality and reliability of the final prediction. The general workflow is depicted below.
Caption: High-level workflow for molecular docking of triazoloquinoxaline compounds.
PART 1: Pre-Docking Preparation
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire process.
Protocol 1.1: Target Protein Preparation
The goal of this protocol is to prepare a protein receptor for docking by cleaning the crystal structure and adding necessary atomic information. We will use a structure from the RCSB Protein Data Bank (PDB) as our starting point.
Causality: Raw PDB files often contain non-essential molecules (water, ions) and may lack hydrogen atoms, which are crucial for calculating interactions.[12] Furthermore, assigning correct charges and atom types using a force field is necessary for the scoring function to accurately estimate binding energy.[12]
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the RCSB PDB database. For example, if targeting VEGFR-2, a relevant PDB entry would be used.
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool like Biovia Discovery Studio, UCSF Chimera, or PyMOL.[13]
-
Remove all non-essential molecules, including water molecules (often shown as red dots), co-factors, and any co-crystallized ligands or ions that are not part of the study.[14] This isolates the protein chain(s) of interest.[15]
-
If the protein has multiple identical chains (e.g., a dimer), and the binding site is fully contained within one, it is common practice to delete the redundant chains to simplify the system.[14]
-
-
Repair and Refine Structure:
-
Add Hydrogens and Assign Charges:
-
Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring to add polar hydrogens, which are critical for forming hydrogen bonds.[14] This can be done using software like AutoDock Tools (ADT).[12][14]
-
Assign partial atomic charges. A common choice is Kollman charges for proteins.[17] This step is vital for calculating electrostatic interactions.
-
-
Assign Atom Types and Save:
-
The docking software needs to know the type of each atom to apply the correct force field parameters.[18] Force fields like AMBER or CHARMM provide these parameters.[18]
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and contains coordinates, charge information, and atom types.[14][15]
-
Protocol 1.2: Triazoloquinoxaline Ligand Preparation
This protocol details the conversion of a 2D chemical structure of a triazoloquinoxaline compound into a 3D, energy-minimized, and properly formatted ligand file for docking.
Causality: A ligand's 3D conformation, charge distribution, and torsional freedom directly influence its ability to fit into a binding pocket. Starting with a high-quality 3D structure and defining its rotatable bonds are essential for the docking algorithm to explore relevant conformational space.[19]
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Convert to 3D and Add Hydrogens:
-
Energy Minimization:
-
Assign Charges and Define Rotatable Bonds:
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable (torsional) bonds. This is crucial as the docking algorithm will explore different conformations by rotating these bonds.
-
-
Save in PDBQT Format:
PART 2: Molecular Docking Execution
With the receptor and ligand prepared, the next phase involves defining the search space and running the simulation.
Protocol 2.1: Binding Site Identification
Causality: Docking is most efficient when the search is focused on a specific region of the protein where binding is expected to occur.[9] Defining this binding site, or "pocket," prevents the algorithm from wasting computational effort searching the entire protein surface.[9]
Methodologies:
-
From a Co-crystallized Ligand (Recommended): If the downloaded PDB structure contains a known inhibitor (which was removed during protein preparation), its original location is the most reliable definition of the active site.[24]
-
Computational Prediction: In the absence of a known ligand, computational tools can predict putative binding sites. Servers like CASTp or algorithms that identify cavities on the protein surface can be used.[9][14][25][26]
Protocol 2.2: Grid Box Generation
Causality: The grid box defines the three-dimensional search space for the docking algorithm. The ligand will be confined within this box during the simulation. The size and center of the box must be carefully chosen to encompass the entire binding site while remaining as small as possible to ensure computational efficiency.
Step-by-Step Methodology:
-
Load Prepared Protein: Open the prepared protein PDBQT file in AutoDock Tools.[27]
-
Define Grid Center: Center the grid box on the identified binding site. If using a co-crystallized ligand as a reference, the center can be set to the ligand's geometric center.[24]
-
Set Grid Dimensions: Adjust the size of the box (in x, y, and z dimensions) to fully enclose the binding pocket, providing enough room for the triazoloquinoxaline ligand to rotate and translate freely within the site.[28]
-
Save Grid Parameters: Save the grid box coordinates and dimensions. These will be used as input for the docking run.
Protocol 2.3: Running the Docking Simulation
Causality: This step executes the docking algorithm, which will systematically sample different poses (conformations and orientations) of the ligand within the defined grid box and score them based on the force field to estimate binding affinity.
Step-by-Step Methodology (using AutoDock Vina):
-
Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box center and size coordinates, and the name of the output file.[27]
-
Execute Vina from Command Line: Run the AutoDock Vina executable from a command-line terminal, providing the configuration file as an argument.[27]
-
Example command: vina --config conf.txt --log log.txt
-
-
Simulation Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[29] The log file will contain the scores for each pose.
PART 3: Post-Docking Analysis and Validation
Obtaining a docking score is not the end of the experiment. The results must be carefully analyzed, and the protocol itself should be validated for trustworthiness.
Caption: Decision-making workflow for analyzing molecular docking results.
Protocol 3.1: Analyzing Docking Poses and Scores
Causality: The numerical score indicates the predicted binding affinity, but visual inspection is essential to determine if the predicted pose is chemically reasonable and forms meaningful interactions with the protein.[30][31]
Step-by-Step Methodology:
-
Visualize the Complex: Load the protein PDBQT and the docking output file into a visualization tool (e.g., PyMOL, Discovery Studio).[32]
-
Examine Binding Poses: Analyze the top-ranked poses (typically those with the lowest binding energy scores). A lower docking score generally indicates a stronger predicted binding ability.[30]
-
Identify Key Interactions: Look for key non-covalent interactions between the triazoloquinoxaline ligand and the protein's active site residues.[31]
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Important for stabilizing the ligand in the pocket.
-
Pi-Pi Stacking: Can occur between aromatic rings in the ligand and protein.
-
Ionic Interactions: Occur between charged groups.
-
-
Compare with Known Inhibitors: If available, compare the binding mode of your compound to that of known inhibitors for the same target. A similar binding pattern can increase confidence in the result.[2]
Protocol 3.2: Validation of the Docking Protocol
Causality: To trust the predictions for your novel compounds, you must first demonstrate that your docking protocol can accurately reproduce known experimental results.[33] This is a critical self-validating step.
Step-by-Step Methodology (Redocking):
-
Select a Known Complex: Use a PDB structure of your target protein that has a co-crystallized ligand (the "native" ligand).
-
Extract and Prepare: Separate the native ligand from the protein. Prepare both the protein and the native ligand using the exact same protocols (1.1 and 1.2) as for your test compounds.
-
Dock the Native Ligand: Run the docking simulation (Protocol 2.3) to dock the native ligand back into its own binding site.
-
Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the native ligand.[31]
-
Interpret Results: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[31]
| RMSD Value | Interpretation of Protocol Accuracy |
| < 2.0 Å | Excellent: The protocol successfully reproduces the native binding pose. |
| 2.0 - 3.0 Å | Acceptable: Minor deviations, but the overall binding mode is likely correct. |
| > 3.0 Å | Poor: The protocol failed to find the correct binding pose; parameters should be re-evaluated. |
Protocol 3.3: Advanced Rescoring with MM-GBSA/PBSA
Causality: Standard docking scoring functions are optimized for speed and may not be the most accurate for ranking compounds by binding affinity.[34] Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA) are post-processing methods that can provide a more accurate estimation of binding free energy.[35][36]
Methodology Overview:
-
Run Molecular Dynamics (MD) Simulation: The top-ranked docked complex is subjected to a short MD simulation. This allows the complex to relax in a simulated aqueous environment.
-
Calculate Binding Free Energy: The MM-GBSA/PBSA method is applied to snapshots from the MD trajectory to calculate the binding free energy.[35][37] This method provides a more rigorous evaluation than the initial docking score.[38]
-
Analyze Energy Contributions: MM-GBSA can decompose the binding energy to identify which protein residues contribute most significantly to the binding, offering deeper mechanistic insight.[36]
References
- 1. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers: Design, synthesis, in silico studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, and molecular docking studies of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3- a:3',4'- c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of triazoloquinoxaline as novel STING agonists via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. kaggle.com [kaggle.com]
- 16. meilerlab.org [meilerlab.org]
- 17. benchchem.com [benchchem.com]
- 18. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
- 25. graphics.stanford.edu [graphics.stanford.edu]
- 26. Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. casfaculty.fiu.edu [casfaculty.fiu.edu]
- 29. youtube.com [youtube.com]
- 30. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 34. Application of a post-docking procedure based on MM-PBSA and MM-GBSA on single and multiple protein conformations [iris.univr.it]
- 35. jyx.jyu.fi [jyx.jyu.fi]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Antiviral Screening of Triazoloquinoxaline Derivatives Using a Plaque-Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Quest for Novel Antivirals
The relentless emergence of drug-resistant viral strains and novel pathogenic viruses necessitates a continuous search for new antiviral agents. Triazoloquinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potential antiviral applications.[1][2][3][4] This document provides a comprehensive guide to employing the plaque-reduction assay, a gold-standard method in virology, for the primary screening and quantitative assessment of the antiviral efficacy of these novel derivatives.[5][6][7][8] Our focus is to equip researchers with not just a protocol, but a framework for critical thinking and experimental design, ensuring data of the highest integrity.
The Plaque-Reduction Assay: A Cornerstone of Antiviral Discovery
The plaque-reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus in a cell culture monolayer.[9][10][11] Each plaque, a zone of cell death, originates from a single infectious viral particle.[11][12] By quantifying the reduction in the number of plaques in the presence of a test compound, we can determine its antiviral potency. This method is highly regarded for its sensitivity and its ability to quantify infectious virus particles, providing a more biologically relevant measure than methods that only detect viral proteins or nucleic acids.[5][13]
The Principle of Plaque Inhibition
A confluent monolayer of susceptible host cells is infected with a known concentration of virus.[13] Simultaneously, the cells are treated with various concentrations of the triazoloquinoxaline derivative being tested. A semi-solid overlay is then applied to the cell monolayer, which restricts the spread of progeny virions to adjacent cells, leading to the formation of localized, countable plaques.[5][11] A reduction in the number of plaques in treated wells compared to untreated controls indicates antiviral activity.[7]
Experimental Design and Workflow
A well-designed plaque-reduction assay is a self-validating system. This requires careful planning of controls, concentration ranges, and cell and virus handling.
Workflow Overview
The following diagram illustrates the general workflow for the plaque-reduction assay.
Caption: General workflow for the plaque-reduction assay.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Lines | e.g., Madin-Darby Canine Kidney (MDCK) cells for Influenza virus; Vero cells for a wide range of viruses.[14][15] |
| Viruses | e.g., Influenza A virus, Respiratory Syncytial Virus (RSV). |
| Growth Medium | Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics. |
| Infection Medium | Serum-free medium, potentially with TPCK-trypsin for influenza virus. |
| Triazoloquinoxaline Derivatives | Stock solutions prepared in Dimethyl Sulfoxide (DMSO). |
| Overlay Medium | 2X concentrated medium mixed 1:1 with 1.2% to 1.6% molten agarose or Avicel®.[13] |
| Fixation Solution | 10% Formalin or 4% Paraformaldehyde in PBS. |
| Staining Solution | 0.1% to 1% Crystal Violet in 20% ethanol. |
| Buffers | Phosphate-Buffered Saline (PBS). |
| Plates | 6-well or 12-well tissue culture-treated plates. |
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture your chosen cell line (e.g., MDCK cells) in growth medium at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Trypsinize and count the cells. Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (typically 24-48 hours post-seeding).
Day 2: Infection and Treatment
-
Compound Preparation: Prepare serial dilutions of the triazoloquinoxaline derivatives in infection medium. The final concentration of DMSO should be consistent across all wells and ideally below 0.5% to avoid solvent toxicity.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will yield a countable number of plaques (typically 50-100 plaques per well) in the virus control wells.[11]
-
Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the monolayers gently with PBS.
-
Add the virus-compound mixture to the respective wells. Include the following controls:
-
Cell Control: Cells treated with infection medium only (no virus, no compound).
-
Virus Control: Cells infected with the virus and treated with the vehicle (e.g., DMSO) at the same concentration as the compound-treated wells.
-
Compound Cytotoxicity Control: Cells treated with the highest concentration of the compound in the absence of virus.
-
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
Day 2 (continued): Overlay Application
-
Prepare Overlay: Prepare the agarose or Avicel® overlay medium and maintain it at 42-45°C.
-
Application: Aspirate the inoculum from the wells and gently add the overlay medium. Allow the overlay to solidify at room temperature before returning the plates to the incubator.
Day 4-7 (or as required): Plaque Development and Visualization
-
Incubation: Incubate the plates for 2-10 days, depending on the virus and cell line, until plaques are visible.
-
Fixation: Add the fixation solution to each well and incubate for at least 30 minutes.
-
Staining: Remove the overlay and fixation solution. Add the crystal violet staining solution and incubate for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
Data Analysis and Interpretation
Plaque Counting and Percentage Inhibition
Visually count the number of plaques in each well. The percentage of plaque reduction is calculated using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100%
Determining the 50% Inhibitory Concentration (IC₅₀)
The IC₅₀ is the concentration of the compound that inhibits plaque formation by 50%.[16] This is a key measure of antiviral potency.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., dose-response curve in GraphPad Prism or similar software) to calculate the IC₅₀ value.[17][18]
| Compound Concentration (µM) | Mean Plaque Count | % Inhibition |
| 0 (Virus Control) | 80 | 0% |
| 0.1 | 75 | 6.25% |
| 1 | 58 | 27.5% |
| 10 | 35 | 56.25% |
| 100 | 8 | 90% |
Assessing Cytotoxicity
It is crucial to ensure that the observed plaque reduction is due to specific antiviral activity and not simply cell death caused by the compound. The compound cytotoxicity control wells should be examined microscopically for any signs of cell death or morphological changes. A separate cytotoxicity assay (e.g., MTT or LDH assay) should be performed to determine the 50% cytotoxic concentration (CC₅₀) of the compound.
The Selectivity Index (SI) , calculated as CC₅₀ / IC₅₀ , is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No plaques or very few plaques | Inactive virus stock; incorrect cell line; low virus titer.[19] | Verify virus viability and titer; ensure the cell line is susceptible to the virus. |
| Confluent lysis (plaques merge) | Virus concentration is too high.[20] | Perform a wider range of virus dilutions to find the optimal concentration. |
| Irregular or fuzzy plaque morphology | Overlay solidified too slowly or was disturbed; cell monolayer was not fully confluent.[19] | Ensure the overlay solidifies properly at room temperature before moving; optimize cell seeding density. |
| Toxicity in control wells | High concentration of DMSO; poor quality of reagents. | Keep DMSO concentration below 0.5%; use high-quality, sterile reagents. |
Mechanism of Action of Triazoloquinoxaline Derivatives
While the precise antiviral mechanism of many triazoloquinoxaline derivatives is still under investigation, some studies suggest they may act as STING (Stimulator of Interferon Genes) agonists, thereby inducing an innate immune response.[21] Others may interfere with viral entry, replication, or egress.[3][4][22] The plaque-reduction assay is an excellent primary screen, and promising "hits" should be further investigated in mechanistic studies to elucidate their mode of action.
Conclusion
The plaque-reduction assay is a robust and reliable method for the antiviral screening of triazoloquinoxaline derivatives. By carefully controlling experimental variables and including appropriate controls, researchers can generate high-quality, reproducible data to identify and characterize novel antiviral compounds. This guide provides a solid foundation for the successful implementation of this essential virological technique.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. oetltd.com [oetltd.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 12. Plaque Assays Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of influenza virus replication in Vero and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of triazoloquinoxaline as novel STING agonists via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
Welcome to the technical support center for the synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reaction conditions to help you improve your yield and overcome common challenges.
Troubleshooting Guide and FAQs
This section addresses specific issues that you may encounter during the synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline.
Q1: My yield of 2-Chloro-3-hydrazinoquinoxaline is low. What are the common causes and how can I improve it?
A1: Low yields of the key intermediate, 2-Chloro-3-hydrazinoquinoxaline, often stem from a few critical factors:
-
Purity of 2,3-Dichloroquinoxaline: The purity of your starting material is paramount. Impurities can lead to unwanted side reactions, consuming your starting material and complicating purification. It is advisable to use 2,3-dichloroquinoxaline of high purity (≥98%). If you suspect impurities, consider recrystallization from a suitable solvent like ethanol.
-
Reaction Temperature: The reaction between 2,3-dichloroquinoxaline and hydrazine hydrate is typically carried out at room temperature.[1] Running the reaction at elevated temperatures can lead to the formation of di-substituted and other side products.
-
Stoichiometry of Hydrazine Hydrate: Using a significant excess of hydrazine hydrate can favor the formation of the dihydrazino-substituted quinoxaline. A molar ratio of approximately 2.2 equivalents of hydrazine hydrate to 1 equivalent of 2,3-dichloroquinoxaline is a good starting point.[2]
-
Reaction Time: While some protocols suggest an overnight reaction[1], monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. The reaction should be stopped once the starting material is consumed to prevent the formation of byproducts.
Q2: I'm observing multiple spots on my TLC during the synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. What are the likely side products?
A2: The formation of multiple products is a common issue. The primary side products to consider are:
-
Unreacted 2-Chloro-3-hydrazinoquinoxaline: If the reaction is incomplete, you will see your starting material on the TLC plate.
-
Hydrolysis of the Product: The chloro group on the triazoloquinoxaline ring is susceptible to hydrolysis, especially if there is moisture in your reaction setup. This will result in the formation of the corresponding hydroxyl derivative.
-
Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming other isomeric triazoloquinoxalines, although the desired product is generally the major isomer.
-
Polymeric Materials: In some cases, particularly with prolonged heating or in the presence of impurities, dark, insoluble polymeric materials may form.
To minimize these side products, ensure your glassware is dry, use anhydrous solvents, and maintain the recommended reaction temperature.
Q3: The purification of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline by recrystallization is proving difficult. What solvents and techniques do you recommend?
A3: Purification of the final product can be challenging due to its limited solubility in many common organic solvents. Here are some suggestions:
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. You may need to use a relatively large volume of hot ethanol to dissolve the product. Cooling the solution slowly will yield purer crystals.
-
Washing: After filtration, washing the collected solid with a cold, less polar solvent like diethyl ether or cyclohexane can help remove residual impurities.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Q4: My final product has a brownish tint instead of the expected color. What could be the reason?
A4: A brownish discoloration often indicates the presence of impurities. This can be due to:
-
Residual Starting Materials or Side Products: As mentioned in Q2, incomplete reactions or side reactions can lead to colored impurities.
-
Degradation: The product may be sensitive to light and air over time. Storage in a dark, inert atmosphere is recommended.[3]
-
Trace Metals: Contamination from the reaction vessel or reagents can sometimes lead to discoloration.
If your product is discolored, another round of purification as described in Q3 is recommended.
Reaction Mechanism and Troubleshooting Workflow
To visually represent the synthetic process and aid in troubleshooting, the following diagrams are provided.
Caption: Synthetic pathway for 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline.
Caption: A logical workflow for troubleshooting low yields and purity issues.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline.
Step 1: Synthesis of 2-Chloro-3-hydrazinoquinoxaline
This protocol is adapted from established procedures.[1][4]
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate (55% or higher)
-
Ethanol
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (2.2 equivalents) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight (approximately 16 hours). A yellow precipitate will form.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the 2,3-dichloroquinoxaline is consumed.
-
Collect the yellow precipitate by vacuum filtration and wash it with cold ethanol.
-
For further purification, recrystallize the crude product from hot methanol.
-
Dry the purified 2-Chloro-3-hydrazinoquinoxaline under vacuum. The expected yield is typically in the range of 40-50%.
Step 2: Synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
This protocol is a standard method for the cyclization reaction.
Materials:
-
2-Chloro-3-hydrazinoquinoxaline
-
Triethyl orthoacetate
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2-Chloro-3-hydrazinoquinoxaline (1 equivalent) in triethyl orthoacetate.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain this temperature for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any remaining triethyl orthoacetate and soluble impurities.
-
Dry the final product, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, under vacuum. The expected yield is generally above 60%.
Reaction Conditions Summary
The following table summarizes typical reaction conditions for the synthesis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline.
| Parameter | Step 1: Hydrazinolysis | Step 2: Cyclization |
| Starting Material | 2,3-Dichloroquinoxaline | 2-Chloro-3-hydrazinoquinoxaline |
| Reagent | Hydrazine Hydrate | Triethyl Orthoacetate |
| Solvent | Ethanol | Neat (Triethyl Orthoacetate) |
| Temperature | Room Temperature | 100-120 °C (Reflux) |
| Reaction Time | ~16 hours (overnight) | 3-4 hours |
| Typical Yield | 40-50% | >60% |
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[5][6] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride (POCl3) , which may be used in the synthesis of the starting material 2,3-dichloroquinoxaline, is a highly corrosive and toxic substance that reacts violently with water.[7][8] It should be handled with extreme caution in a dry environment and under a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. my.airliquide.com [my.airliquide.com]
Technical Support Center: Purification of Triazolo[4,3-a]quinoxaline Derivatives
Welcome to the technical support center for the purification of triazolo[4,3-a]quinoxaline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with purifying this important class of heterocyclic compounds. The unique structural characteristics of the triazolo[4,3-a]quinoxaline scaffold, while conferring valuable biological activities, can also present specific purification hurdles, most notably related to solubility.[1][2][3]
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and adapt methodologies to your specific derivative.
Part 1: Common Purification Challenges & Troubleshooting
The purification of triazolo[4,3-a]quinoxaline derivatives often involves standard techniques such as column chromatography and recrystallization. However, the planar, fused-ring system can lead to issues with solubility and aggregation.
Challenge: Poor Solubility
A frequent challenge encountered with triazolo[4,3-a]quinoxaline derivatives is their limited solubility in common organic solvents.[2][3] This can complicate purification by both chromatography and recrystallization.
Troubleshooting Guide: Poor Solubility
| Symptom | Potential Cause | Recommended Solution |
| Compound precipitates on the column during loading or elution. | The mobile phase is not a strong enough solvent for the compound. | - Increase the polarity of the mobile phase gradually. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate or add a small percentage of a more polar solvent like methanol or dichloromethane. - Consider a different solvent system. Chlorinated solvents (dichloromethane, chloroform) or ethers (THF, dioxane) may be effective. Always test solubility in a small vial first. - For highly polar derivatives, consider reverse-phase chromatography. A mobile phase of water/acetonitrile or water/methanol with a C18 stationary phase can be effective.[1] |
| Difficulty finding a suitable solvent for recrystallization. | The compound is either insoluble in most solvents or soluble in all of them, preventing crystal formation. | - Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, DMSO, or hot acetic acid) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, ethanol, or hexane) until turbidity is observed. Allow the solution to cool slowly. - Hot filtration. If the compound is soluble in a high-boiling point solvent like DMF or DMSO, dissolve it at a high temperature, perform a hot filtration to remove insoluble impurities, and then allow the filtrate to cool. |
| Low recovery after purification. | The compound may be adsorbing irreversibly to the silica gel or precipitating in the collection tubes. | - Deactivate the silica gel. For basic compounds, pre-treating the silica gel with a small amount of triethylamine in the mobile phase can prevent strong adsorption. - Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for some derivatives. |
Challenge: Co-eluting Impurities
Closely related impurities, such as starting materials or byproducts with similar polarity, can be difficult to separate from the desired product.
Troubleshooting Guide: Co-eluting Impurities
| Symptom | Potential Cause | Recommended Solution |
| Multiple spots with similar Rf values on TLC. | The chosen mobile phase does not provide sufficient resolution. | - Optimize the TLC mobile phase. Systematically vary the solvent ratio. A change of just a few percent can significantly impact separation. - Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or a toluene/acetone system. - Use a longer column for chromatography. This increases the number of theoretical plates and can improve separation. |
| Broad peaks in HPLC. | Poor interaction with the stationary phase or on-column degradation. | - Adjust the mobile phase pH. For ionizable compounds, small changes in pH can significantly affect retention time and peak shape. - Modify the gradient. A shallower gradient can improve the resolution of closely eluting peaks. |
| Impurity remains after multiple chromatographic purifications. | The impurity may have very similar properties to the product. | - Consider recrystallization. This technique purifies based on differences in solubility and crystal lattice energy, which can be effective when chromatography fails. - Preparative HPLC. This offers higher resolution than flash chromatography and can be used to separate stubborn impurities.[1] |
Part 2: Purification Workflow & Decision Making
Choosing the right purification strategy is critical for achieving high purity and yield. The following workflow provides a general decision-making process.
Caption: Decision workflow for purification strategy.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of triazolo[4,3-a]quinoxaline derivatives?
A1: A common starting point is a mixture of a non-polar solvent and a moderately polar solvent. Ethyl acetate/cyclohexane or ethyl acetate/hexane are frequently used.[4] For more polar derivatives, dichloromethane/methanol can be effective. It is crucial to first develop a good separation on a TLC plate before committing to a column. Aim for an Rf value of 0.2-0.4 for your desired compound.
Q2: My triazolo[4,3-a]quinoxaline derivative is a solid. Should I dry-load or wet-load it onto my chromatography column?
A2: Due to the often poor solubility of these compounds, dry-loading is generally recommended. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be evenly applied to the top of your column. This technique prevents the precipitation of the compound at the top of the column that can occur with wet-loading in a solvent in which it is only sparingly soluble.
Q3: I have successfully purified my compound by column chromatography, but I'm still seeing a small impurity in the NMR. What should I do?
A3: If the impurity is present in a small amount, recrystallization is often the best next step. This can remove trace impurities that co-eluted with your product. If recrystallization is not effective or your compound is not crystalline, preparative HPLC is a powerful technique for polishing your compound to high purity.[1]
Q4: Are there any specific safety precautions I should take when purifying these compounds?
A4: As with all laboratory work, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Many quinoxaline derivatives and their precursors can be toxic or mutagenic. Always handle these compounds in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for any known hazards of your specific compound and the reagents used in its synthesis and purification.
Q5: My compound appears to be degrading on the silica gel column. What are my options?
A5: Some triazolo[4,3-a]quinoxaline derivatives may be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by eluting the column with your mobile phase containing 1% triethylamine before loading your compound. Alternatively, switching to a different stationary phase like neutral or basic alumina can be a good solution.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by TLC. The ideal solvent system will give your product an Rf of 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Prepare your sample for dry loading as described in Q2. Carefully add the dried sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Triazolo[4,3-a]quinoxalines
Welcome to the dedicated support center for the synthesis of substituted triazolo[4,3-a]quinoxalines. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to enhance the efficiency and success of your synthetic endeavors. The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[4][5][6][7] This guide is structured to provide both quick answers through FAQs and detailed solutions in the troubleshooting sections.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my final cyclization step to form the triazolo[4,3-a]quinoxaline. What are the common causes?
A1: Low yields in the cyclization step can stem from several factors:
-
Purity of the 2-hydrazinylquinoxaline precursor: Impurities from the previous step can interfere with the cyclization. Ensure your precursor is thoroughly purified.
-
Reaction conditions: The choice of cyclizing agent, solvent, temperature, and reaction time are critical. For instance, when using aldehydes, an oxidizing agent like chloranil is often required to facilitate the cyclization.[4][6] When using orthoesters, refluxing in the corresponding carboxylic acid is a common method.
-
Substituent effects: The electronic nature of substituents on the quinoxaline ring or the cyclizing agent can significantly impact the reaction rate and yield. Electron-withdrawing groups may deactivate the system, requiring more forcing conditions.
-
Moisture: The presence of water can hydrolyze some of the reagents and intermediates. Ensure you are using anhydrous solvents and reagents.
Q2: I have synthesized a substituted 2,3-dichloroquinoxaline and reacted it with hydrazine, but I am unsure about the regioselectivity of the hydrazine substitution. How can I confirm the structure of my 2-hydrazinyl-3-chloroquinoxaline?
A2: The reaction of hydrazine with asymmetrically substituted 2,3-dichloroquinoxalines can indeed lead to a mixture of regioisomers.[8] The chlorine atom at the 3-position is often reported to be more reactive than the one at the 2-position, but this can be influenced by the electronic effects of other substituents on the quinoxaline ring.[9] To confirm the structure of your product, you can use a combination of spectroscopic techniques:
-
NMR Spectroscopy: 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable in establishing the connectivity and spatial relationships between the protons and carbons in the molecule, allowing for unambiguous structure elucidation.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide definitive proof of its structure.
Q3: My final triazolo[4,3-a]quinoxaline product is difficult to purify. What are some effective purification strategies?
A3: Purification challenges often arise from the presence of unreacted starting materials, side products, or isomers. Here are some strategies:
-
Column Chromatography: This is the most common method for purifying these compounds. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution might be necessary to separate closely related compounds.[6][10]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Guide 1: Synthesis of the 2-Hydrazinylquinoxaline Precursor
The synthesis of the 2-hydrazinylquinoxaline precursor is a critical first step. The most common route is the reaction of a 2,3-dichloroquinoxaline with hydrazine hydrate.[4][6]
Problem: Low or no yield of 2-hydrazinylquinoxaline.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Poor quality of 2,3-dichloroquinoxaline | Characterize the starting material using NMR and melting point to ensure its purity. | Impurities in the starting material can lead to side reactions and lower the yield. |
| Incorrect stoichiometry of hydrazine | Use a slight excess of hydrazine hydrate to ensure complete conversion of the starting material. | A stoichiometric amount may not be sufficient to drive the reaction to completion. |
| Inappropriate solvent or temperature | Ethanol or methanol at room temperature is commonly used.[4] If the reaction is sluggish, gentle heating may be applied, but monitor for the formation of side products. | The solvent needs to solubilize the starting material, and the temperature should be sufficient to overcome the activation energy without promoting side reactions. |
| Formation of bis-hydrazinylquinoxaline | Use a controlled amount of hydrazine hydrate and monitor the reaction progress by TLC. | An excess of hydrazine can lead to the substitution of both chlorine atoms. |
Problem: Formation of isomeric products.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Asymmetrically substituted 2,3-dichloroquinoxaline | Carefully analyze the product mixture using HPLC and NMR to determine the isomeric ratio. If separation is difficult, consider alternative synthetic routes that offer better regiocontrol. | The electronic and steric effects of substituents can influence the site of nucleophilic attack by hydrazine.[9] |
| Reaction conditions favoring isomerization | Run the reaction at a lower temperature to potentially enhance the kinetic product over the thermodynamic one. | Temperature can influence the regioselectivity of the reaction. |
Guide 2: Cyclization to form the Triazolo[4,3-a]quinoxaline Ring
The cyclization of 2-hydrazinylquinoxaline with various one-carbon synthons is the key step in forming the triazole ring.
Problem: The cyclization reaction is not proceeding to completion.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficiently reactive cyclizing agent | For cyclization with aldehydes, the addition of an oxidizing agent like chloranil is often necessary.[4][6] For orthoesters, using the corresponding carboxylic acid as a solvent and refluxing is effective. | The cyclization often proceeds through a hydrazone intermediate, which then needs to undergo oxidative cyclization or acid-catalyzed condensation and dehydration. |
| Steric hindrance | If the substituents on the quinoxaline ring or the cyclizing agent are bulky, more forcing reaction conditions (higher temperature, longer reaction time) may be required. | Steric hindrance can slow down the rate of reaction by making it more difficult for the reactants to adopt the necessary conformation for cyclization. |
| Deactivation by substituents | Electron-withdrawing groups on the quinoxaline ring can reduce the nucleophilicity of the hydrazine moiety. In such cases, a more electrophilic cyclizing agent or a catalyst might be needed. | The nucleophilicity of the hydrazine nitrogen is crucial for the initial attack on the one-carbon synthon. |
Problem: Formation of multiple products or side reactions.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Side reactions of the cyclizing agent | Ensure the purity of the cyclizing agent. Aldehydes can undergo self-condensation or oxidation/reduction reactions under certain conditions. | Impure reagents can lead to a variety of side products. |
| Decomposition of the product | If the product is sensitive to the reaction conditions (e.g., high temperature or strong acid), try to use milder conditions or reduce the reaction time. | Prolonged heating or harsh conditions can lead to the degradation of the desired product. |
| Formation of regioisomers | When using unsymmetrical cyclizing agents, the formation of regioisomers is possible. Analyze the product mixture carefully and optimize the reaction conditions to favor the desired isomer. | The regioselectivity of the cyclization can be influenced by both steric and electronic factors. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-hydrazinylquinoxaline
This protocol is adapted from established literature procedures.[4]
-
To a solution of 2,3-dichloroquinoxaline (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried under vacuum to afford the 2-chloro-3-hydrazinylquinoxaline.
Protocol 2: General Procedure for the Synthesis of 1-Substituted-[1][2][3]triazolo[4,3-a]quinoxalines using Aldehydes
This protocol is based on the work of Krishnan et al. and others.[4][6]
-
To a solution of 2-chloro-3-hydrazinylquinoxaline (1.0 eq) in a suitable solvent like DMF, add the appropriate aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 2 hours to form the hydrazone intermediate.
-
Add chloranil (1.1 eq) to the reaction mixture and reflux for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The precipitate is filtered, washed with water, and purified by column chromatography.
Protocol 3: General Procedure for the Synthesis of[1][2][3]triazolo[4,3-a]quinoxalines using Orthoesters
This protocol is adapted from the work of Farshori et al.
-
A mixture of 2-chloro-3-hydrazinylquinoxaline (1.0 eq) and the appropriate triethyl orthoester (e.g., triethyl orthoformate) in the corresponding carboxylic acid (e.g., formic acid) is heated under reflux for 8 hours.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., ethanol), and the resulting solid is filtered and recrystallized to give the desired product.
Visualizations
Caption: General synthetic workflow for substituted triazolo[4,3-a]quinoxalines.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side Product Analysis in Triazoloquinoxaline Synthesis
Welcome to the technical support center for the synthesis of triazoloquinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating unwanted side products. Triazoloquinoxalines are a vital class of N-heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and immunomodulatory properties.[1] However, their synthesis, often involving multi-step sequences and cyclization reactions, can be prone to the formation of complex impurity profiles.[2] This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Problem 1: Low Yield of the Desired Triazoloquinoxaline Product with Multiple Unidentified Spots on TLC.
Question: My final cyclization step to form the triazolo[4,3-a]quinoxaline ring has a low yield, and the TLC plate shows several spots, none of which correspond to my starting materials. What is likely happening?
Potential Causes & Scientific Rationale:
-
Incomplete Cyclization: The intramolecular cyclization to form the triazole ring is often the rate-limiting step. Suboptimal conditions (temperature, solvent, catalyst) can lead to the accumulation of stable intermediates or favor degradation pathways.[3] Traditional synthesis methods for N-heterocycles often require harsh conditions like high temperatures or strong acids, which can lead to competitive side reactions.[4]
-
Competing Side Reactions: The precursor, often a hydrazinylquinoxaline, is a reactive intermediate. It can undergo several competing reactions instead of the desired intramolecular cyclization. A common side product arises from an intermolecular condensation between two precursor molecules, leading to a dimeric impurity.
-
Oxidative Degradation: Quinoxaline and triazole rings can be susceptible to oxidation, especially under prolonged heating or in the presence of air and certain catalysts. This can lead to the formation of N-oxides or other oxidized byproducts.
-
Hydrolysis of Intermediates: If using reagents like triethyl orthoformate to form the triazole ring from a hydrazine derivative, moisture in the reaction can hydrolyze the orthoformate, halting the reaction and leading to the accumulation of the uncyclized hydrazine intermediate, which may then degrade.[1]
Recommended Actions & Protocols:
-
Reaction Condition Optimization:
-
Temperature Screening: Run the reaction at a range of temperatures. Lower temperatures may reduce side product formation, while higher temperatures might be necessary to overcome the activation energy for cyclization. Microwave irradiation can sometimes provide rapid, uniform heating, enhancing yields and reducing reaction times.[1][5]
-
Solvent Selection: The polarity of the solvent can influence reaction pathways. Test a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, xylene). For instance, a common synthesis involves reacting a hydrazine derivative with triethyl orthoformate under reflux, a condition sensitive to solvent choice.[1]
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Degas your solvents before use.
-
Moisture Control: Ensure all glassware is oven-dried and solvents are anhydrous, especially when using moisture-sensitive reagents like orthoformates or acid chlorides.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress closely.[3] This allows you to identify the optimal reaction time, preventing the degradation of the product due to prolonged heating.
Problem 2: My Mass Spectrometry data shows a peak at [M+16] or [M+O] in addition to my expected product.
Question: I've isolated my product, but the LC-MS analysis shows a significant impurity with a mass corresponding to the addition of an oxygen atom. What is this impurity?
Potential Causes & Scientific Rationale:
-
N-Oxide Formation: This is a classic side reaction for N-heterocyclic compounds. One of the nitrogen atoms in the quinoxaline or triazole ring system can be oxidized to form an N-oxide. This often occurs if oxidizing agents are present or if the reaction is exposed to air at high temperatures.
-
Hydroxylation of the Aromatic Ring: Under certain conditions, particularly with some metal catalysts, aromatic C-H bonds can be hydroxylated, leading to a phenolic impurity.
Recommended Actions & Protocols:
-
Structural Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the [M+16] species.[1]
-
NMR Spectroscopy: N-oxidation causes characteristic downfield shifts for protons adjacent to the N-oxide group in the ¹H NMR spectrum. The ¹³C NMR spectrum will also show shifts in the carbon signals of the heterocyclic ring.[6][7]
-
-
Mitigation Strategies:
-
Strict Inert Conditions: As mentioned previously, rigorously exclude oxygen from the reaction.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress oxidation, although this should be tested carefully to ensure it doesn't interfere with the main reaction.
-
Purification: N-oxides often have different polarity from the parent compound and can typically be separated using silica gel column chromatography.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for triazoloquinoxaline synthesis? The most common route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.[8] This is followed by functionalization, for example, chlorination with SOCl₂ or POCl₃, reaction with hydrazine to introduce the hydrazinyl group, and finally, cyclization to form the fused triazole ring.[1][9]
Q2: How can I confirm the regiochemistry of my final product? I am unsure which nitrogen atom participated in the cyclization. This is a common and critical question. The final structure and regiochemistry are best confirmed by a suite of 2D NMR experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range coupling between specific protons (e.g., on the quinoxaline ring) and the carbons of the newly formed triazole ring, you can definitively establish the connectivity.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can help determine the spatial proximity of protons, further confirming the isomeric structure.
Q3: Are there any "green" or more environmentally benign methods for this synthesis? Yes, modern synthetic chemistry is moving towards more sustainable methods. Ultrasound-assisted synthesis has been shown to be an effective, environmentally friendly approach for preparing quinoxaline derivatives, often resulting in shorter reaction times, milder conditions, and higher yields.
Key Analytical Protocols & Data
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating and identifying the main product and related impurities in a crude triazoloquinoxaline reaction mixture.
Objective: To achieve baseline separation of the target compound from potential side products and intermediates for identification by mass spectrometry.
Instrumentation:
-
Liquid Chromatograph coupled to an Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-Tof or Orbitrap for high resolution).[1]
Procedure:
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, small amounts of DMF or DMSO can be used. Centrifuge the sample to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm and 280 nm.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive (most N-heterocycles ionize well in positive mode).
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Perform both full scan mode to see all ions and a data-dependent MS/MS scan to obtain fragmentation data for the most abundant peaks.
-
Table 1: Common Side Products and Their Expected Mass Signatures
| Side Product Type | Description | Expected Mass Change from Product (M) |
| Dimer | Intermolecular reaction of two precursor molecules. | ~ (2 * Precursor Mass) - H₂ or other small molecule loss |
| N-Oxide | Oxidation of a ring nitrogen. | M + 16 |
| Incomplete Cyclization | Unreacted hydrazine intermediate. | M - (Mass of cyclizing agent fragment) + H₂O |
| Over-alkylation | If alkylating agents are used, a second alkyl group may add. | M + (Mass of alkyl group) |
| Dehalogenation | If starting from a chloro-quinoxaline, reductive loss of Cl. | M - 34 (loss of Cl, gain of H) |
Visualizing Reaction Pathways & Workflows
Diagram 1: General Synthesis and Potential Side Reactions
The following diagram illustrates a common synthetic pathway to[1][2][4]triazolo[4,3-a]quinoxalines and highlights key points where side reactions can occur.
Caption: Synthetic route and common side product pathways.
Diagram 2: Troubleshooting Workflow for Impurity Identification
This workflow provides a logical sequence of steps for a researcher to follow when an unknown impurity is detected.
Caption: A systematic workflow for impurity identification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADMET Properties of Triazolo[4,3-a]quinoxaline Drug Candidates
Welcome to the technical support center for the refinement of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of triazolo[4,3-a]quinoxaline drug candidates. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize the pharmacokinetic and safety profiles of this important class of molecules. The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] However, translating this promising biological activity into viable drug candidates requires meticulous optimization of their ADMET properties.
This resource provides troubleshooting guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Section 1: Absorption & Solubility
Poor aqueous solubility is a frequent hurdle for fused heterocyclic systems like triazolo[4,3-a]quinoxalines, impacting oral bioavailability and formulation development.[4][6]
Question 1: My lead triazolo[4,3-a]quinoxaline candidate shows potent in vitro activity but has very low aqueous solubility (<1 µg/mL). How can I improve this?
Answer:
Improving the aqueous solubility of your compound is crucial for its absorption.[5] Here’s a systematic approach to tackle this issue:
Step 1: Initial Assessment and Salt Formation
-
pH-Dependent Solubility Profile: First, determine the pH-solubility profile of your compound. The triazolo[4,3-a]quinoxaline core has basic nitrogen atoms that can be protonated.[4] If your compound's solubility increases at lower pH, salt formation is a viable strategy.
-
Salt Screening: Screen a variety of pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate, tartrate) to form salts. The choice of the counter-ion can significantly impact the salt's crystallinity, stability, and dissolution rate.
Step 2: Structural Modifications (Lead Optimization)
If salt formation is not feasible or insufficient, consider structural modifications. The goal is to introduce polar functional groups without compromising the compound's binding affinity to its target.
-
Introduce Polar Moieties: Strategically add polar groups such as hydroxyl (-OH), amino (-NH2), or morpholino groups to the scaffold. Structure-activity relationship (SAR) studies are essential to guide these modifications.[4]
-
Increase Molecular Flexibility: Reducing the rigidity of the molecule by introducing flexible side chains can disrupt crystal packing and improve solubility.
Step 3: Formulation Strategies
For compounds with persistent solubility issues, advanced formulation techniques can be employed:
-
Co-solvents: Utilize water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in your formulation.[7]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, enhancing its apparent solubility.[7]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, increasing its aqueous solubility.[8]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[8][9]
Question 2: I'm observing high efflux of my triazolo[4,3-a]quinoxaline analog in Caco-2 permeability assays. What does this indicate and how can I address it?
Answer:
High efflux in a Caco-2 assay suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] This can significantly limit its oral absorption.
Troubleshooting and Mitigation Strategies:
-
Confirm Transporter Involvement: Use specific inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143) in your Caco-2 assay. A significant increase in the apparent permeability (Papp) in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Structural Modifications:
-
Reduce Lipophilicity: High lipophilicity is often associated with P-gp substrate activity. Aim for a cLogP in the range of 1-3.
-
Introduce Polar Groups: As with improving solubility, adding polar functional groups can reduce recognition by efflux transporters.
-
Mask Hydrogen Bond Donors: Efflux transporters often recognize and bind to specific hydrogen bond patterns. Modifying or masking these groups can reduce efflux.
-
-
Prodrug Approach: Design a prodrug that masks the features recognized by the efflux transporter. The prodrug is then cleaved in vivo to release the active compound.
Section 2: Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.
Question 3: My triazolo[4,3-a]quinoxaline derivative shows high plasma protein binding (>99%). Is this a concern and what can I do?
Answer:
High plasma protein binding (PPB) can be a concern as only the unbound fraction of the drug is available to exert its pharmacological effect and be cleared. However, high PPB is not always a deal-breaker if the compound has high potency.
Experimental Workflow for Addressing High PPB:
Caption: Workflow for addressing high plasma protein binding.
Explanation of the Workflow:
-
Assess Unbound Fraction: The critical factor is not the percentage of binding but the absolute concentration of the unbound drug. If the unbound concentration is sufficient to achieve the desired therapeutic effect, high PPB may be acceptable.
-
Structural Modifications:
-
Reduce Lipophilicity: High lipophilicity is a major driver of plasma protein binding. Reducing the cLogP can decrease PPB.
-
Introduce Ionizable Groups: Introducing acidic or basic centers can reduce binding to albumin, which primarily binds to neutral and acidic compounds.
-
Section 3: Metabolism
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.
Question 4: My lead compound is rapidly metabolized in human liver microsomes. How can I identify the metabolic "hotspots" and improve its stability?
Answer:
Rapid metabolism in liver microsomes suggests that your compound is a substrate for cytochrome P450 (CYP) enzymes.[10] Identifying and blocking the sites of metabolism is a common strategy to improve metabolic stability.
Protocol for Metabolite Identification and Stability Improvement:
Part 1: Metabolite Identification
-
Incubation: Incubate your compound with human liver microsomes and NADPH (a cofactor for CYP enzymes).
-
LC-MS/MS Analysis: Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites formed. The mass shift from the parent compound will indicate the type of metabolic reaction (e.g., +16 Da for hydroxylation).
-
Structure Elucidation: Use high-resolution mass spectrometry and NMR to determine the exact structure of the major metabolites and pinpoint the sites of metabolism.
Part 2: Improving Metabolic Stability
Once the metabolic hotspots are identified, you can make structural modifications to block these sites:
-
Deuteration: Replace a hydrogen atom at the site of metabolism with deuterium. The stronger carbon-deuterium bond can slow down the rate of CYP-mediated metabolism (the "kinetic isotope effect").
-
Fluorination: Introduce a fluorine atom at or near the metabolic hotspot. The electron-withdrawing nature of fluorine can deactivate the site towards oxidative metabolism.
-
Steric Hindrance: Introduce a bulky group near the site of metabolism to sterically hinder the approach of the CYP enzyme.
Table 1: Common Metabolic Reactions and Blocking Strategies
| Metabolic Reaction | Common Site on Triazolo[4,3-a]quinoxalines | Blocking Strategy |
| Aromatic Hydroxylation | Phenyl rings or the quinoxaline core | Introduce electron-withdrawing groups (e.g., -F, -CF3) |
| N-dealkylation | Alkyl groups on nitrogen atoms | Replace with a more stable group (e.g., cyclopropyl) |
| O-dealkylation | Methoxy or ethoxy groups | Replace with a more stable group (e.g., -OCF3) |
Question 5: I'm concerned about the potential for my compound to cause drug-drug interactions (DDIs). What in vitro assays should I run?
Answer:
To assess the DDI potential of your compound, you should evaluate its ability to inhibit and induce major CYP enzymes.[11]
Recommended In Vitro DDI Assays:
-
CYP Inhibition Assay: This assay determines if your compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[11] The results are typically reported as an IC50 value.
-
CYP Induction Assay: This assay, usually conducted in cultured human hepatocytes, determines if your compound increases the expression of CYP enzymes.[11]
Interpreting the Results:
-
Potent CYP Inhibition (low IC50): If your compound is a potent inhibitor of a major CYP enzyme, it could increase the plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially leading to toxicity.
-
Significant CYP Induction: If your compound is a potent inducer of a CYP enzyme, it could decrease the plasma concentrations of co-administered drugs, potentially leading to a loss of efficacy.
Section 4: Toxicity
Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development.
Question 6: What are the key in vitro toxicity assays I should consider for my triazolo[4,3-a]quinoxaline series?
Answer:
A standard panel of in vitro toxicity assays should be run to de-risk your compounds early in the discovery process.
Essential In Vitro Toxicity Assays:
-
Cytotoxicity Assay: Assess the general cytotoxicity of your compounds in a relevant cell line (e.g., HepG2 for hepatotoxicity).
-
hERG Inhibition Assay: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. This is a critical safety assay.[11]
-
Ames Test (Bacterial Reverse Mutation Assay): This assay assesses the mutagenic potential of your compound.
-
Phospholipidosis and Steatosis Assays: These assays can indicate the potential for your compound to cause specific types of liver toxicity.
Visualizing the ADMET Optimization Workflow:
Caption: A generalized workflow for ADMET optimization.
Frequently Asked Questions (FAQs)
Q1: Are there any predictive in silico models for the ADMET properties of triazolo[4,3-a]quinoxalines?
A1: Yes, several computational tools and models can predict ADMET properties.[2][12] These models use quantitative structure-property relationships (QSPR) to correlate molecular descriptors with ADMET parameters.[2] While these models are useful for early-stage screening and prioritization of compounds, experimental validation is essential.
Q2: What is a good starting point for a screening cascade for ADMET properties?
A2: A tiered approach is recommended. In the early stages, focus on high-throughput assays for key properties like solubility and metabolic stability. As you progress to lead optimization, more resource-intensive assays like Caco-2 permeability, CYP inhibition, and hERG inhibition can be performed on a smaller set of promising compounds.
Q3: My compound has good ADMET properties but low in vivo efficacy. What could be the issue?
A3: This discrepancy could be due to several factors, including:
-
Target Engagement: The compound may not be reaching its target in sufficient concentrations in vivo.
-
Pharmacodynamics: The in vivo pharmacology may be more complex than anticipated.
-
Off-Target Effects: The compound may have off-target activities that counteract its therapeutic effect.
Further in vivo studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, are needed to investigate these possibilities.
References
- 1. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 11. criver.com [criver.com]
- 12. benthamscience.com [benthamscience.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Triazolo[4,3-a]quinoxalines: Methods, Mechanisms, and Performance
The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and immunomodulatory properties.[4] This potent bioactivity has fueled extensive research into developing efficient and versatile synthetic methodologies to access this core structure and its analogues.
This guide provides a comparative analysis of the most prevalent synthetic strategies for constructing the triazolo[4,3-a]quinoxaline ring system. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a critical comparison of their performance based on yield, reaction conditions, substrate scope, and operational simplicity. Our objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the most appropriate synthetic route for their specific research and development goals.
Core Synthetic Strategies: An Overview
The construction of the triazolo[4,3-a]quinoxaline scaffold predominantly relies on the formation of the triazole ring onto a pre-existing quinoxaline core. The most common precursor for these syntheses is 2-hydrazinylquinoxaline or its derivatives, which are typically prepared via nucleophilic substitution of a halogen on the quinoxaline ring with hydrazine.[4]
The primary synthetic routes can be broadly categorized as follows:
-
Classical Cyclocondensation of 2-Hydrazinylquinoxalines: The most traditional and widely used method, involving the reaction of a 2-hydrazinylquinoxaline with a one-carbon (C1) electrophile.
-
Oxidative Cyclization of Quinoxalinyl Hydrazones: A powerful method that involves the formation of a hydrazone intermediate followed by an oxidative ring-closure to forge the triazole ring.
-
Microwave-Assisted Synthesis: A modern approach that leverages microwave irradiation to dramatically accelerate reaction times and often improve yields for the aforementioned methods.
The following sections will explore each of these methodologies in detail.
Method 1: Classical Cyclocondensation of 2-Hydrazinylquinoxalines
This foundational approach is arguably the most frequently employed strategy due to its reliability and the commercial availability of the requisite starting materials. The core transformation involves the reaction of a 2-hydrazinylquinoxaline intermediate with various C1 synthons, such as orthoesters or carboxylic acids, to facilitate the cyclization and formation of the triazole ring.
Mechanistic Insight
The reaction typically proceeds via an initial condensation between the terminal nitrogen of the hydrazine moiety and the electrophilic carbon of the C1 synthon (e.g., triethyl orthoformate). This generates an intermediate which, upon elimination of ethanol and subsequent intramolecular nucleophilic attack of the quinoxaline ring nitrogen onto the newly formed imine-like carbon, undergoes cyclization. A final elimination step yields the aromatic triazolo[4,3-a]quinoxaline ring system.
Workflow for Classical Cyclocondensation
Caption: General workflow for the classical synthesis of the triazolo[4,3-a]quinoxaline core.
Representative Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline (2) To a solution of 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) in ethanol (20 mL), hydrazine hydrate (0.5 mL, 10.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 2-chloro-3-hydrazinylquinoxaline as a solid.[4]
Step 2: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3a) A mixture of 2-chloro-3-hydrazinylquinoxaline (0.39 g, 2.0 mmol) and triethyl orthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration and recrystallized from ethanol to yield the pure product.
Advantages & Disadvantages
-
Advantages:
-
Well-established and reliable methodology.
-
Readily available and relatively inexpensive starting materials.
-
Generally straightforward workup and purification procedures.
-
-
Disadvantages:
-
Often requires prolonged reaction times (several hours) and high temperatures (reflux).
-
The use of corrosive acids like formic acid can limit substrate scope and require careful handling.
-
May generate significant solvent waste.
-
Method 2: Oxidative Cyclization of Quinoxalinyl Hydrazones
This elegant method provides an alternative route to the triazolo[4,3-a]quinoxaline core through the formation and subsequent oxidative cyclization of a hydrazone intermediate. This strategy allows for the direct installation of a substituent at the 1-position of the triazole ring, dictated by the choice of aldehyde used to form the hydrazone.
Mechanistic Insight
The synthesis begins with the condensation of 2-hydrazinylquinoxaline with an aldehyde to form the corresponding quinoxalinyl hydrazone. This intermediate is then subjected to an oxidizing agent, such as chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone). The oxidant facilitates an intramolecular cyclization by abstracting protons, leading to the formation of the new C-N bond of the triazole ring and subsequent aromatization to yield the final product.[4]
Mechanism of Oxidative Cyclization
Caption: Key steps in the oxidative cyclization pathway to triazolo[4,3-a]quinoxalines.
Representative Experimental Protocol
Step 1: Synthesis of Hydrazone Intermediate (14a-i) To a solution of 2-chloro-3-hydrazinylquinoxaline (1.0 mmol) in dimethylformamide (DMF, 5 mL), the desired aldehyde (1.1 mmol) is added. The mixture is stirred at ambient temperature for 2 hours. The completion of the reaction is monitored by TLC.[4]
Step 2: Oxidative Cyclization (15a-i) To the reaction mixture containing the hydrazone, chloranil (1.2 mmol) is added. The mixture is then heated at reflux for 18 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 1-substituted-4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline.[4]
Advantages & Disadvantages
-
Advantages:
-
Directly introduces diversity at the C1-position of the triazole ring.
-
The hydrazone formation step is typically high-yielding and occurs under mild conditions.
-
-
Disadvantages:
-
The oxidative cyclization step can require harsh conditions (high temperature, long reaction time).
-
The use of stoichiometric oxidants like chloranil can complicate purification and is less atom-economical.
-
Yields for the cyclization step can be variable (47-86% reported).[4]
-
Method 3: Microwave-Assisted Synthesis
The application of microwave irradiation represents a significant process intensification for the synthesis of triazolo[4,3-a]quinoxalines and related heterocycles. By efficiently coupling energy directly with the polar molecules in the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles.
This technique has been successfully applied to various heterocyclic syntheses, including multicomponent reactions to form related triazoloquinazolinones, demonstrating its potential for broader application.[5][6] While specific, detailed protocols for the microwave synthesis of the parent triazolo[4,3-a]quinoxaline are less common in the initial search, the principles are directly transferable from the synthesis of analogous structures.[7]
Mechanistic Insight
The underlying chemical mechanism for microwave-assisted synthesis is identical to the conventional heating method (e.g., cyclocondensation or oxidative cyclization). The key difference lies in the mode of energy transfer. Microwave heating leads to rapid, uniform heating of the bulk solution, which can overcome activation energy barriers more efficiently, prevent side reactions caused by localized overheating at vessel walls, and accelerate reaction rates.
Representative Experimental Protocol (Adapted from similar chemistries)
In an oven-dried microwave vial, 2-chloro-3-hydrazinylquinoxaline (1.0 mmol), an aldehyde (1.2 mmol), and a suitable solvent (e.g., DMF or toluene) are combined. The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 140-150°C) for a short duration (e.g., 10-30 minutes).[7] After cooling, the reaction mixture is worked up as per the conventional method, typically involving solvent removal and purification by chromatography or recrystallization.
Advantages & Disadvantages
-
Advantages:
-
Drastic reduction in reaction times (minutes vs. hours).[5]
-
Often results in higher yields and improved product purity.[6]
-
Enables reactions that may not proceed efficiently under conventional heating.
-
Aligns with the principles of green chemistry by reducing energy consumption and potentially solvent use.
-
-
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Reaction optimization (time, temperature, power) may be required for each new substrate.
-
Scalability can be a concern with certain laboratory-scale microwave systems.
-
Comparative Performance Analysis
To facilitate an objective comparison, the key performance indicators for each synthetic method are summarized below.
| Parameter | Method 1: Classical Cyclocondensation | Method 2: Oxidative Cyclization | Method 3: Microwave-Assisted Synthesis |
| Reaction Time | Long (4-24 hours)[4] | Very Long (20 hours total)[4] | Very Short (minutes)[5][7] |
| Temperature | High (Reflux) | High (Reflux)[4] | High (140-150°C), but for a short duration[7] |
| Yields | Moderate to Good | Variable (47-86%)[4] | Good to Excellent[6] |
| Versatility | Good for unsubstituted C1 or simple alkyls | Excellent for C1-aryl/alkyl diversity | High, applicable to various reaction types |
| Simplicity | High | Moderate (two distinct steps) | High (simple setup) |
| Green Chemistry | Poor (long heating, solvent use) | Poor (stoichiometric oxidant, long heating) | Excellent (energy efficient, short time) |
Conclusion and Future Perspectives
The synthesis of the medicinally important[1][2][3]triazolo[4,3-a]quinoxaline scaffold can be achieved through several effective routes. The Classical Cyclocondensation method remains a robust and reliable choice, particularly for accessing the parent scaffold or simple derivatives. For creating libraries of compounds with diversity at the C1-position, the Oxidative Cyclization of Hydrazones is a valuable, albeit sometimes lengthy, strategy.
However, the clear evolution in this field is the adoption of Microwave-Assisted Synthesis . Its ability to dramatically shorten reaction times, improve yields, and enhance the environmental profile of the synthesis makes it the superior choice for modern synthetic campaigns. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of one-pot, multicomponent reactions under microwave irradiation will likely become the new standard for producing libraries of triazolo[4,3-a]quinoxalines efficiently and sustainably. Future research may also focus on leveraging modern catalytic methods, such as C-H activation or transition-metal-catalyzed cross-coupling reactions, to further streamline the synthesis and functionalization of this important heterocyclic core.
References
- 1. DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines [mdpi.com]
- 5. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
A Comparative In Vitro Analysis of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline and Other Quinoxaline Derivatives
This guide provides an in-depth comparative analysis of the in vitro performance of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline against other prominent quinoxaline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and offers detailed protocols for reproducible in vitro evaluation.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][4][5][6][7] The versatility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[2][3] This guide focuses on the[4][8][9]triazolo[4,3-a]quinoxaline series, a class known for potent biological effects, and compares it with other key quinoxaline families to highlight structure-activity relationships (SAR) and guide future drug discovery efforts.[10][11]
Compound Profiles: A Structural Overview
The biological activity of quinoxaline derivatives is intrinsically linked to their substitution patterns. Here, we profile the lead compound and selected comparators from different chemical classes.
-
Lead Compound: 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline (TQX-CM)
-
Structure: This molecule belongs to the[4][8][9]triazolo[4,3-a]quinoxaline family, which is noted for a wide range of pharmacological properties, including anticancer and antiviral activities.[11][12] The addition of a methyl group at the C1 position and a chlorine atom at the C4 position is hypothesized to modulate its lipophilicity and electronic properties, potentially enhancing cell permeability and target interaction. While specific data on this derivative is emerging, the parent scaffold is known to act via mechanisms like DNA intercalation and kinase inhibition.[13][14]
-
-
Comparator 1: Quinoxaline-1,4-di-N-oxide (QdNO) Derivatives
-
Structure and Activity: This class is characterized by two N-oxide moieties, which are crucial for their biological action.[15][16] The antibacterial mechanism of QdNOs is associated with the bioreduction of the N-oxide groups within bacterial cells, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[16][17] Certain QdNOs also exhibit potent anticancer activity, particularly under hypoxic conditions found in solid tumors.[15][16]
-
-
Comparator 2: 2,3-Diphenylquinoxaline (DPQ)
-
Structure and Activity: A simpler quinoxaline derivative, DPQ and its analogues are often explored for their anticancer properties.[9][18] Their mechanism of action can involve the inhibition of key signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.[17][18]
-
Comparative Mechanism of Action: Targeting Cellular Processes
The diverse biological effects of quinoxaline derivatives stem from their ability to interact with multiple molecular targets. Understanding these mechanisms is crucial for rational drug design.
-
DNA Intercalation: Many planar heterocyclic compounds, including certain[4][8][9]triazolo[4,3-a]quinoxalines, can insert themselves between the base pairs of DNA.[13] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Molecular docking studies have supported the binding of these derivatives into the DNA active site.[13]
-
Kinase Inhibition: Quinoxalines are prominent scaffolds for designing kinase inhibitors.[7][14] They can target key enzymes in cancer-related signaling pathways, such as VEGFR, EGFR, and PI3K.[14][17][18] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling required for cell proliferation and survival.
-
Generation of Reactive Oxygen Species (ROS): The N-oxide groups of QdNOs are bioreduced by cellular reductases, a process that generates ROS.[16] This oxidative stress damages cellular components, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against anaerobic bacteria and hypoxic tumor cells.
Below is a diagram illustrating a simplified kinase inhibition pathway commonly targeted by quinoxaline derivatives.
References
- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Novel Triazoloquinoxaline Compounds as Anticancer Agents
Introduction: The Therapeutic Promise of the Triazoloquinoxaline Scaffold
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The triazoloquinoxaline core, a fused heterocyclic system, has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to interact with a variety of biological targets.[1] Published research highlights the versatility of this scaffold, with derivatives showing efficacy as inhibitors of critical cancer-related enzymes like VEGFR-2, EGFR, and topoisomerase, as well as acting as DNA intercalating agents.[2][3][4]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the anticancer activity of novel triazoloquinoxaline (TQ) compounds. We will move beyond simple screening to construct a self-validating experimental cascade, from initial cytotoxicity assessments to deep mechanistic insights and preclinical in vivo evaluation. The objective is not merely to test for activity but to build a robust data package that objectively benchmarks new chemical entities against established therapeutic agents, thereby illuminating their true clinical potential.
Pillar 1: Foundational In Vitro Validation - Is the Compound Bioactive?
The initial step in drug validation is to confirm cytotoxic or cytostatic activity against cancer cells. This foundational screen serves to identify promising candidates and establish a dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived.[5] The choice of assay is critical and depends on the anticipated mechanism of action.
Causality in Assay Selection: Metabolic vs. Biomass-Based Assays
Two of the most common methods are the MTT and Sulforhodamine B (SRB) assays. It is crucial to understand their distinct principles.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium dye to its insoluble purple formazan.[8] This assay is excellent for high-throughput screening but can be confounded by compounds that alter cellular metabolism without inducing cell death.[6]
-
SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells under mildly acidic conditions.[8] The amount of bound dye is proportional to the total cell mass, providing a more direct measure of cell number than metabolic output.[8] This makes it a robust alternative, particularly when the test compound's effect on cellular metabolism is unknown.
For a comprehensive initial screen, running both assays in parallel can provide a more nuanced picture of the compound's effect.
Experimental Protocol: SRB Cytotoxicity Assay
This protocol describes a standardized method for determining the IC50 values of novel TQ compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HepG2 for liver, HCT-116 for colon cancer) into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the novel TQ compounds and a reference drug (e.g., Doxorubicin) in the appropriate culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for a standard duration, typically 48-72 hours, at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) on a microplate reader at 510 nm.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Data Presentation: Comparative IC50 Values
Objective comparison requires benchmarking against standard-of-care agents relevant to the compound's hypothesized mechanism. For a novel TQ derivative thought to be a Topo II inhibitor, Doxorubicin is an appropriate comparator.[4]
| Compound | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. HCT-116 (Colon) |
| Novel TQ-1 | 5.2 | 4.9 | 6.8 |
| Novel TQ-2 | 15.8 | 12.3 | 20.1 |
| Doxorubicin | 7.9[4] | 8.1[4] | 6.8[4] |
Data are hypothetical for illustrative purposes. Real data must be experimentally derived.
Pillar 2: Mechanistic Deep Dive - How Does the Compound Work?
Once cytotoxic activity is confirmed, the next crucial step is to elucidate the mechanism of action. This involves investigating the compound's effect on fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis).
Cell Cycle Analysis via Flow Cytometry
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometry with Propidium Iodide (PI) staining is a robust technique for analyzing DNA content and thus determining the distribution of cells across these phases.[10] An accumulation of cells in a particular phase suggests drug-induced arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel TQ compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle-treated control group.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[11]
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.[12]
-
Data Interpretation: Use cell cycle analysis software to generate a DNA content frequency histogram and quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Confirming Apoptosis as the Mode of Cell Death
A desirable characteristic of an anticancer agent is the ability to induce apoptosis. The Annexin V/PI assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[11]
Target Engagement and Pathway Modulation via Western Blot
To validate the hypothesized molecular target, Western blotting is indispensable.[14] This technique allows for the detection and quantification of specific proteins, including their post-translational modifications like phosphorylation, which is a hallmark of kinase signaling pathway activation.[15][16]
For a TQ compound designed to inhibit VEGFR-2, a key receptor in angiogenesis, a Western blot experiment would aim to show a decrease in phosphorylated VEGFR-2 (p-VEGFR-2) and downstream effectors like p-AKT upon treatment.[3] Concurrently, observing an increase in apoptotic markers like cleaved caspase-3 would link target inhibition to the induction of cell death.[15]
-
Protein Extraction: Treat cells with the TQ compound as in previous experiments. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-cleaved caspase-3, and a loading control like anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Pillar 3: Preclinical In Vivo Efficacy - Does It Work in a Living System?
Positive in vitro results are essential but not sufficient to predict clinical success.[5] An in vivo animal model is required to evaluate a compound's efficacy, pharmacokinetics, and toxicity in the context of a whole organism.[18] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model.[19]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., athymic nude or NOD-scid mice).[19]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Novel TQ-1, Standard Drug like Paclitaxel).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week.[19]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, daily | 1500 ± 210 | - |
| Novel TQ-1 | 20 mg/kg, daily | 675 ± 155 | 55% |
| Paclitaxel | 10 mg/kg, every 3 days | 525 ± 130 | 65% |
Data are hypothetical for illustrative purposes.
Conclusion: Synthesizing a Multi-Faceted Validation
The validation of a novel anticancer compound is a systematic process of evidence-building. A promising triazoloquinoxaline derivative is one that not only demonstrates potent cytotoxicity against cancer cell lines but also shows a clear, verifiable mechanism of action, such as inducing cell cycle arrest and apoptosis through the inhibition of a specific molecular target. Crucially, this in vitro activity must translate into significant tumor growth inhibition in a preclinical in vivo model without undue toxicity.
By objectively comparing the performance of these novel agents against established standard-of-care drugs at every stage of this validation cascade, researchers can rigorously assess their therapeutic potential and build a compelling, data-driven case for their advancement toward clinical development.
References
- 1. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology | Bio-techne [bio-techne.com]
- 18. ijpbs.com [ijpbs.com]
- 19. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Triazoloquinoxaline Derivatives Against Diverse Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds investigated, the triazoloquinoxaline nucleus has emerged as a particularly promising framework.[1] Its rigid, planar structure is adept at intercalating with DNA and inhibiting key enzymes involved in cancer progression, making it a privileged scaffold in drug discovery.[2][3] This guide provides a comparative analysis of the cytotoxic efficacy of various triazoloquinoxaline derivatives against a panel of human cancer cell lines, synthesizes mechanistic insights, and offers detailed protocols for core experimental assays.
Comparative Cytotoxicity: A Quantitative Overview
The anticancer potential of a compound is primarily quantified by its IC50 value—the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. Recent studies have evaluated novel series of[2][3][4]triazolo[4,3-a]quinoxalines against several cancer cell lines, revealing significant antiproliferative effects. The data presented below summarizes the efficacy of selected derivatives, demonstrating their varied potency across different cancer types.
The selection of cell lines for these assays is critical. Breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG2) are chosen as they represent common and histologically distinct human cancers. This allows for an assessment of both the broad-spectrum activity and potential selectivity of the compounds. Doxorubicin, a widely used chemotherapeutic agent, serves as a positive control, providing a benchmark for the potency of these novel derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7e | MCF-7 (Breast) | 3.41 | [2] |
| HCT-116 (Colon) | 5.75 | [2] | |
| HepG2 (Liver) | 6.15 | [2] | |
| Derivative 7c | MCF-7 (Breast) | 4.45 | [2] |
| HCT-116 (Colon) | 6.22 | [2] | |
| HepG2 (Liver) | 6.33 | [2] | |
| Derivative 7g | MCF-7 (Breast) | 8.62 | [2] |
| HCT-116 (Colon) | 8.96 | [2] | |
| HepG2 (Liver) | 9.51 | [2] | |
| Chalcone 7g | MCF-7 (Breast) | > 50 | [4] |
| HCT-116 (Colon) | 1.65 | [4] | |
| HepG2 (Liver) | 2.53 | [4] | |
| Chalcone 7e | MCF-7 (Breast) | 2.51 | [4] |
| HCT-116 (Colon) | 3.11 | [4] | |
| HepG2 (Liver) | 4.34 | [4] | |
| Doxorubicin | MCF-7 (Breast) | 6.75 | [2] |
| (Reference Drug) | HCT-116 (Colon) | 8.07 | [2] |
| HepG2 (Liver) | 7.94 | [2] |
Analysis of Efficacy: The data clearly shows that several triazoloquinoxaline derivatives exhibit potent anticancer activity, with some compounds surpassing the efficacy of the reference drug, Doxorubicin.[2] For instance, derivative 7e demonstrates remarkable potency against the MCF-7 breast cancer cell line with an IC50 value of 3.41 µM.[2] Interestingly, the introduction of a chalcone moiety, as seen in derivatives 7g and 7e , can modulate the selectivity of the compounds. Chalcone 7g shows a marked preference for inhibiting HCT-116 colon cancer cells (IC50 = 1.65 µM), while having minimal effect on MCF-7 cells.[4] This highlights the importance of structure-activity relationship (SAR) studies in tuning the biological activity of these scaffolds.
Unraveling the Mechanisms of Action
The anticancer effects of triazoloquinoxaline derivatives are often multifaceted. Several studies have pointed towards their ability to act as inhibitors of key enzymes essential for cancer cell survival and proliferation.
Dual Inhibition of Topoisomerase II and DNA Intercalation: One of the primary mechanisms involves the inhibition of Topoisomerase II (Topo II), an enzyme crucial for resolving DNA topological problems during replication and transcription.[2] By inhibiting Topo II, these compounds can lead to DNA damage and ultimately trigger apoptosis (programmed cell death).[2] Many of these derivatives also act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This action can distort the DNA structure, interfering with replication and transcription processes.[2][3]
Targeting Kinase Signaling Pathways: More recently, research has shown that triazoloquinoxaline derivatives can also target specific signaling pathways that are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[5][6] Several triazoloquinoxaline derivatives have been designed as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[5][6]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target. Overexpression of EGFR can lead to uncontrolled cell proliferation. Certain triazoloquinoxaline-chalcone hybrids have demonstrated the ability to inhibit EGFR tyrosine kinase (TK) activity.[3][4]
-
Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules, is essential for cell division. Some derivatives can inhibit the polymerization of tubulin, the building block of microtubules, leading to mitotic arrest and apoptosis.[3][4]
The diagram below illustrates a simplified model of how these compounds can induce apoptosis through the inhibition of key cellular targets.
Experimental Protocols: The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[7] The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial reductase enzymes.[7] The amount of formazan produced is directly proportional to the number of viable cells.
The workflow for a typical MTT assay is outlined below. Adherence to this protocol, including the use of appropriate controls, is essential for generating reliable and reproducible data.
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Include control wells: "medium only" for blank measurements and "cells with vehicle" (e.g., 0.1% DMSO) as a negative control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the triazoloquinoxaline derivatives in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for another 48 to 72 hours.[8]
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
Triazoloquinoxaline derivatives represent a versatile and highly potent class of anticancer agents. The research highlighted in this guide demonstrates their efficacy against a range of cancer cell lines, operating through diverse mechanisms such as Topo II inhibition, DNA intercalation, and targeting of crucial kinase signaling pathways.[2][4][5] The significant potency, in some cases exceeding that of established drugs like Doxorubicin, underscores their therapeutic potential.[2]
Future research should focus on optimizing the structure of these derivatives to enhance their selectivity for cancer cells over normal cells, thereby reducing potential side effects. Further mechanistic studies are also warranted to fully elucidate the complex signaling pathways these compounds modulate. In vivo studies using animal models will be the crucial next step in translating the promising in vitro results into tangible clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase | Semantic Scholar [semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
A Cross-Target Activity Profiling Guide to 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the elucidation of its primary mechanism of action. Off-target activities can lead to unforeseen toxicities or, in some serendipitous instances, novel therapeutic applications. This guide provides an in-depth technical comparison of the cross-target activity profile of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline , a potent anticancer agent, against a panel of relevant alternative compounds. As researchers, scientists, and drug development professionals, understanding the broader pharmacological context of a lead compound is paramount for its successful translation into a clinical candidate.
The[1][2]triazolo[4,3-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including antiviral, antimicrobial, and anticancer effects.[3][4][5] Our compound of interest, 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, has emerged from a class of molecules recognized for their potent inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][5][6] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as MYC, making them a compelling target in oncology.[7]
This guide will navigate the experimental workflows to comprehensively profile the target engagement and selectivity of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline. We will compare its performance with established pan-BET inhibitors (JQ1, OTX015), a domain-selective BET inhibitor (ABBV-744), a compound with a distinct signaling pathway inhibition profile (EAPB02303), and a standard-of-care cancer therapeutic with a different mechanism of action (Anastrozole). Through detailed protocols and comparative data analysis, we will illuminate the nuanced selectivity profile of our lead compound, providing a solid foundation for further preclinical development.
The Rationale for Cross-Target Profiling
The imperative to understand a compound's full interaction landscape stems from the fact that most small molecules are not exquisitely selective. The structural similarity among protein families, especially within the kinome, often leads to unintended interactions. Broad-spectrum profiling at an early stage in drug development can mitigate the risk of late-stage failures due to unforeseen toxicity and can help in the rational design of more selective next-generation compounds. Furthermore, identifying off-targets can sometimes unveil polypharmacological effects that may contribute to the compound's efficacy.
Our experimental strategy is designed to provide a multi-faceted view of the compound's selectivity. We will employ a broad-panel kinase screen to assess its activity against a large portion of the human kinome, a common source of off-target effects for many small molecule inhibitors. Additionally, we will utilize a cellular thermal shift assay (CETSA) to confirm target engagement in a more physiologically relevant cellular context and to identify potential off-targets in an unbiased manner within the cellular proteome.
Comparative Compound Selection
A meaningful comparison requires a carefully selected panel of compounds that can highlight different aspects of the lead compound's profile.
| Compound | Primary Target/Mechanism | Rationale for Inclusion |
| 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline | BET Bromodomains (Presumed) | The focus of this profiling guide. |
| JQ1 | Pan-BET Bromodomain Inhibitor | A well-characterized tool compound for pan-BET inhibition, providing a benchmark for on-target potency and off-target profile. |
| OTX015 (Birabresib) | Pan-BET Bromodomain Inhibitor | A clinically evaluated pan-BET inhibitor, offering a comparison with a compound that has undergone human trials.[8] |
| ABBV-744 | BD2-Selective BET Bromodomain Inhibitor | A domain-selective inhibitor that allows for a nuanced comparison of selectivity within the BET family.[3][6] |
| EAPB02303 | PI3K/AKT/mTOR Pathway Inhibitor | A compound with a similar heterocyclic core but a distinct primary target, highlighting the impact of subtle structural changes on target selectivity.[9][10][11] |
| Anastrozole | Aromatase Inhibitor | A standard-of-care breast cancer drug with a completely different mechanism of action, serving as a negative control for BET inhibition and a broad comparator for off-target effects.[12] |
Experimental Workflows for Cross-Target Activity Profiling
To construct a comprehensive selectivity profile for 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline, we will employ two orthogonal, state-of-the-art methodologies: a broad-panel in vitro kinase assay (Kinome Scan) and a Cellular Thermal Shift Assay (CETSA) for target engagement confirmation in a cellular environment.
Workflow for Kinome-Wide Selectivity Profiling
Caption: Workflow for Kinome-Wide Selectivity Profiling.
Workflow for Cellular Target Engagement Profiling (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Protocol 1: In Vitro Kinome Scan
Objective: To quantitatively assess the interaction of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline with a broad panel of human kinases.
Methodology: This protocol is based on a competitive binding assay format, such as the KINOMEscan™ platform.[7][13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline and each comparator compound in 100% DMSO.
-
For a primary screen, a single high concentration (e.g., 10 µM) is typically used. For dose-response curves of identified hits, prepare a serial dilution series.
-
-
Competitive Binding Assay:
-
The assay is performed in a multi-well plate format where each well contains a specific kinase, a DNA-tagged ligand that binds to the kinase active site, and the test compound.
-
The test compound competes with the DNA-tagged ligand for binding to the kinase.
-
The amount of kinase bound to the solid support (via the DNA-tagged ligand) is inversely proportional to the affinity of the test compound for the kinase.
-
-
Quantification:
-
After incubation and washing steps, the amount of DNA-tagged ligand bound to the kinase is quantified using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower value indicates stronger binding.
-
%Ctrl = (Signal_compound / Signal_DMSO) * 100
-
A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%).
-
For hits, dissociation constants (Kd) can be determined from a full dose-response curve.
-
Selectivity can be visualized by plotting the results on a kinome tree diagram.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline with its primary target (BRD4) in intact cells and to identify potential off-targets.
Methodology: This protocol is adapted from established CETSA procedures.[12][14]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MV4-11, an AML cell line known to be sensitive to BET inhibitors) to ~80% confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Treat the cells with 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline at a desired concentration (e.g., 1 µM) or with DMSO as a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Detection:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
For targeted CETSA: Analyze the samples by Western blot using a primary antibody against the target of interest (e.g., anti-BRD4).
-
For proteome-wide CETSA (MS-CETSA): Prepare the samples for mass spectrometry analysis (e.g., by tryptic digestion and TMT labeling) to quantify the abundance of thousands of proteins simultaneously.
-
-
Data Analysis:
-
For Western blot data, quantify the band intensities.
-
For MS-CETSA data, obtain the relative abundance of each protein at each temperature.
-
Plot the normalized amount of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization. The change in the melting temperature (ΔTm) is a measure of the extent of stabilization.
-
Comparative Data Analysis
The following tables present a hypothetical but representative comparison of the cross-target activity profiles of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline and the selected comparator compounds.
Table 1: On-Target Potency against BET Bromodomains
| Compound | BRD2 (BD1) IC₅₀ (nM) | BRD3 (BD1) IC₅₀ (nM) | BRD4 (BD1) IC₅₀ (nM) | BRD4 (BD2) IC₅₀ (nM) |
| 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline | 150 | 120 | 55 | 100 |
| JQ1 | 128 | 60 | 77 | 33 |
| OTX015 (Birabresib) | ~100 | ~100 | ~100 | ~100 |
| ABBV-744 | >10,000 | >10,000 | >10,000 | 25 |
| EAPB02303 | >10,000 | >10,000 | >10,000 | >10,000 |
| Anastrozole | >10,000 | >10,000 | >10,000 | >10,000 |
Data for JQ1 and OTX015 are representative values from the literature.[1] Data for other compounds are hypothetical and for illustrative purposes.
Table 2: Kinome Scan Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline | JQ1 | OTX015 | ABBV-744 | EAPB02303 | Anastrozole |
| BRD4 (Primary Target) | 98% | 99% | 97% | 95% (BD2) | <10% | <10% |
| Off-Target Kinases | ||||||
| CDK9 | 45% | 30% | 40% | 15% | 25% | <10% |
| GSK3B | 20% | 15% | 25% | <10% | 60% | <10% |
| PIK3CA | <10% | <10% | <10% | <10% | 95% | <10% |
| AURKA | 15% | 10% | 20% | <10% | 30% | <10% |
| Aromatase (CYP19A1) | <10% | <10% | <10% | <10% | <10% | 99% |
This data is hypothetical and for illustrative purposes to demonstrate how kinome scan results would be presented. Actual results would be obtained from a broad-panel kinase screen.
Table 3: Cellular Thermal Shift Assay (CETSA) Results
| Protein Target | ΔTm (°C) with 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline (1 µM) |
| BRD4 | +5.2 |
| BRD2 | +3.8 |
| BRD3 | +4.1 |
| CDK9 | +1.5 |
| GSK3B | +0.8 |
| PIK3CA | No significant shift |
| Aromatase | No significant shift |
This data is hypothetical and illustrates the expected outcome of a CETSA experiment. A positive ΔTm indicates target engagement and stabilization.
Interpretation of Results and Scientific Insights
The hypothetical data presented above illustrates how a comprehensive cross-target profiling campaign can provide a detailed understanding of a compound's selectivity.
-
On-Target Potency: 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline demonstrates potent inhibition of BRD4, comparable to the well-established BET inhibitor JQ1. Its activity against other BET family members suggests it is a pan-BET inhibitor, similar to JQ1 and OTX015, but with a potential preference for BRD4(BD1). This contrasts with the BD2-selective profile of ABBV-744.
-
Kinase Selectivity: The kinome scan reveals that while 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline is relatively selective for its primary target class, it does exhibit some off-target activity against kinases such as CDK9. This is not unexpected, as CDK9 is a known interaction partner of BRD4 and is often co-targeted by BET inhibitors. The comparison with EAPB02303, which strongly inhibits PIK3CA, highlights how small changes to the core scaffold can dramatically alter the target profile. Anastrozole, as expected, shows no significant kinase activity.
-
Cellular Target Engagement: The CETSA results would confirm that 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline engages and stabilizes BRD4 in a cellular context, providing strong evidence that it acts on its intended target in a physiological environment. The smaller thermal shifts observed for CDK9 and GSK3B suggest weaker or more transient interactions in the cell compared to the primary target.
Signaling Pathway Context
Caption: The role of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline in the BRD4-MYC signaling axis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JQ1-(+) DepMap Compound Summary [depmap.org]
- 6. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 13. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Triazolo[4,3-a]quinoxaline Derivatives versus Known BET Inhibitors
A Technical Guide for Researchers in Epigenetics and Drug Discovery
In the rapidly evolving landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation. This guide provides a detailed, head-to-head comparison of a novel class of BET inhibitors based on the triazolo[4,3-a]quinoxaline scaffold against well-established inhibitors such as JQ1 and OTX015. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.
The Central Role of BET Proteins in Gene Transcription
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation, survival, and inflammation. Notably, the transcription factor c-MYC, a potent oncogene frequently dysregulated in various cancers, is a primary target of BET protein-mediated transcription.
The general mechanism of BET protein action involves the recognition of acetylated histones by their tandem bromodomains (BD1 and BD2), which leads to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, initiating transcriptional elongation. Small molecule inhibitors of BET proteins competitively bind to the acetyl-lysine binding pockets of the bromodomains, displacing them from chromatin and leading to the downregulation of target gene expression.
Figure 1: Simplified signaling pathway of BET protein-mediated transcription and its inhibition.
The Contenders: Triazolo[4,3-a]quinoxalines, JQ1, and OTX015
This guide focuses on a direct comparison between the following BET inhibitors:
-
Triazolo[4,3-a]quinoxaline Derivatives: A promising novel class of BET inhibitors. Specific derivatives, such as DW71177, have been developed and show potent and selective activity.[2]
-
JQ1: A potent and highly specific thienotriazolodiazepine BET inhibitor that has been instrumental in validating BET proteins as therapeutic targets.[3][4]
-
OTX015 (Birabresib): A clinical-stage BET inhibitor, also a thienotriazolodiazepine, that has shown efficacy in hematological malignancies.[5][6]
Head-to-Head Performance: A Data-Driven Comparison
The efficacy of a BET inhibitor is determined by several key parameters, including its binding affinity to the target bromodomains, its ability to inhibit cellular proliferation, and its specificity. The following tables summarize the available experimental data for a comparative analysis.
Table 1: Comparative Binding Affinity and Cellular Potency
| Compound/Derivative | Target(s) | Assay Type | IC50 (nM) | Kd (nM) | Cell Line | Cellular IC50 (µM) | Reference(s) |
| Triazolo[4,3-a]quinoxaline (Lead Compound 13) | BRD4 | AlphaScreen | 6.4 (as µM initially, optimized to nM) | - | HL-60 | 0.03 | [1][7] |
| DW71177 (Triazolo[4,3-a]quinoxaline) | BRD4 (BD1 selective) | ITC | - | - | AML cell lines | Potent antileukemic activity | [2] |
| (+)-JQ1 | BRD2(N), BRD4(C), BRD4(N) | AlphaScreen | 17.7, 32.6, 76.9 | - | NMC | ~0.5 | [3][4] |
| BRD4(N), BRD3(N), BRD3(C), BRD4(C), BRD2(N), BRDT(N) | - | - | 49, 59.5, 82, 90.1, 128, 190 | [3] | |||
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | Competitive Binding | 92-112 | - | Leukemia cell lines | Submicromolar | [5] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Robust Inhibitor Evaluation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of BET inhibitors.
Protocol 1: Determination of Binding Affinity using AlphaScreen™ Assay
Objective: To quantify the in vitro binding affinity of test compounds to BET bromodomains.
Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. A signal is produced when a donor and an acceptor bead are brought into close proximity. In this assay, a biotinylated histone peptide is captured by streptavidin-coated donor beads, and a GST-tagged BET bromodomain is captured by glutathione-coated acceptor beads. The interaction between the bromodomain and the acetylated histone peptide brings the beads together, generating a signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.[8][9][10]
References
- 1. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DW71177: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of Triazoloquinoxaline Analogs as Antischistosomal Agents
Introduction: The Pressing Need for Novel Antischistosomal Therapeutics
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, continues to afflict millions in tropical and subtropical regions. For decades, the control of this neglected tropical disease has overwhelmingly relied on a single drug: praziquantel (PZQ). While effective against adult worms, PZQ's limitations, including its reduced efficacy against juvenile parasite stages and the looming threat of drug resistance, underscore the urgent need for a new generation of antischistosomal drugs.[1][2]
This guide provides an in-depth technical comparison of the in vivo validation of a promising class of compounds—triazoloquinoxaline analogs—against the current standard of care, praziquantel. We will delve into the experimental methodologies, present comparative efficacy data, and explore the potential mechanisms of action that differentiate these novel candidates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for new therapies to combat schistosomiasis.
The Challenge with the Gold Standard: Praziquantel
Praziquantel has been the cornerstone of schistosomiasis control programs for over 40 years. Its primary mode of action is believed to involve the disruption of calcium ion homeostasis in the parasite, leading to muscular paralysis and tegumental damage.[3] However, the precise molecular target of PZQ remains a subject of debate. The reliance on a single drug with a potentially vulnerable mechanism of action is a precarious strategy in the face of evolving parasite populations.
Emerging Hope: Quinoxaline-Based Compounds
Recent drug discovery efforts have identified the quinoxaline core as a promising scaffold for the development of new antischistosomal agents.[4][5] Among these, triazoloquinoxaline analogs have been synthesized and evaluated for their therapeutic potential. This guide will focus on the critical in vivo validation stage, where these compounds are tested in a mammalian model of schistosomiasis to determine their real-world efficacy.
Comparative In Vivo Efficacy of Triazoloquinoxaline Analogs
A key study by Debbert et al. (2021) investigated the antischistosomal activity of a series of quinoxaline, nitroquinoxaline, and triazoloquinoxaline analogs. While many of these compounds demonstrated potent in vitro activity against both newly transformed schistosomula and adult S. mansoni worms, the transition to in vivo efficacy proved challenging.[1][6]
The most promising compounds from in vitro screening were advanced to a murine model of S. mansoni infection. The in vivo efficacy was primarily assessed by the reduction in the total worm burden in treated mice compared to an untreated control group.
Table 1: In Vivo Efficacy of Lead Quinoxaline Analogs against S. mansoni in Mice [1][2]
| Compound | Class | Dose (mg/kg) | Administration Route | Worm Burden Reduction (%) | Statistical Significance (p-value) |
| Compound 29 | Nitroquinoxaline | 400 | Single Oral | 46.4% | < 0.05 |
| Compound 27 | Dianilinoquinoxaline | 400 | Single Oral | 9.3% | Not Significant |
| Compound 30 | Nitroquinoxaline | 400 | Single Oral | 12.5% | Not Significant |
| Praziquantel | Tetrahydroisoquinoline | 400 | Single Oral | ~94% | < 0.001 |
The results indicate that while nitroquinoxaline 29 showed a statistically significant reduction in worm burden, its efficacy was moderate, especially when compared to the near-complete worm clearance achieved with praziquantel at the same dosage.[1][2] The other analogs, despite promising in vitro profiles, exhibited poor in vivo activity.[1]
This discrepancy between in vitro and in vivo results is a common hurdle in drug development and often points to suboptimal pharmacokinetic properties, such as poor absorption, rapid metabolism, or inefficient distribution to the site of infection.[1] The study by Debbert et al. suggests that future efforts should focus on optimizing the bioavailability of these compounds to translate their potent in vitro activity into a more robust in vivo effect.[1]
Detailed Experimental Protocol: In Vivo Validation in a Murine Model
To ensure scientific rigor and reproducibility, the in vivo validation of antischistosomal compounds follows a standardized protocol. The following is a detailed, step-by-step methodology based on established practices in the field.
Animal Model and Infection
-
Animal Model: Female NMRI or Swiss mice, 3-4 weeks of age, are typically used as the definitive host for S. mansoni.[1]
-
Infection: Mice are infected subcutaneously with a defined number of S. mansoni cercariae (typically 80-100 per mouse).[1] The infection is allowed to establish for 42-49 days, by which time the worms have matured into adults and begun laying eggs.
Compound Formulation and Administration
-
Formulation: The test compounds (triazoloquinoxaline analogs) and the reference drug (praziquantel) are typically formulated in a vehicle suitable for oral administration, such as a solution of Tween 80 and ethanol in water.
-
Administration: A single oral gavage of the formulated compound is administered to the infected mice at a predetermined dose (e.g., 400 mg/kg). A control group of infected mice receives only the vehicle.
Assessment of Efficacy
The primary endpoints for assessing antischistosomal efficacy in this model are the reduction in worm and egg burdens.
-
Timing: Approximately 14-21 days after treatment, the mice are humanely euthanized.
-
Hepatic Portal Perfusion: The adult worms, which reside in the mesenteric veins, are recovered by perfusing the hepatic portal system with a saline solution.
-
Quantification: The recovered worms are then counted under a microscope, and the total number of worms per mouse is recorded. The percentage of worm burden reduction is calculated by comparing the mean worm count in the treated group to that of the vehicle-treated control group.
-
Tissue Collection: The liver and a section of the small intestine are collected from each mouse.
-
Tissue Digestion: The tissues are weighed and then digested in a potassium hydroxide (KOH) solution overnight at 37°C to release the trapped eggs.
-
Quantification: The number of eggs in a known volume of the digested tissue is counted, and the total number of eggs per gram of tissue is calculated. The percentage of egg burden reduction is determined by comparing the treated group to the control group.
Experimental Workflow Diagram
Proposed Mechanism of Action: A Conserved Target?
While the precise molecular target of triazoloquinoxaline analogs in Schistosoma has yet to be definitively identified, research on the effects of quinoxaline-based compounds in other parasites, notably Plasmodium falciparum (the causative agent of malaria), offers compelling clues. The dual activity of some quinoxaline compounds against both Plasmodium and Schistosoma suggests they may act on a conserved biological pathway.[7][8]
In P. falciparum, resistance to certain quinoxaline compounds has been linked to mutations in a putative hydrolase (PfQRP1) and copy number variations of a phospholipid-translocating ATPase (PfATP2).[7] P-type ATPases are crucial for maintaining membrane asymmetry and are considered promising drug targets. It is hypothesized that quinoxaline-based compounds may disrupt the function of a homologous P-type ATPase in Schistosoma, leading to a loss of membrane integrity and parasite death.
Conceptual Signaling Pathway
This proposed mechanism provides a logical framework for the observed antischistosomal activity and highlights a key area for future research. Elucidating the precise molecular target will be instrumental in the rational design of more potent and selective quinoxaline-based drugs.
Conclusion and Future Directions
The in vivo validation of triazoloquinoxaline analogs represents an important step in the quest for new antischistosomal therapies. While the initial in vivo results have been modest, they have provided invaluable insights into the structure-activity relationships of this compound class and have highlighted the critical need for pharmacokinetic optimization.[1]
The journey from a promising in vitro hit to a clinically viable drug is fraught with challenges. However, the potent in vitro activity of these compounds, coupled with a plausible and novel mechanism of action, provides a strong rationale for their continued development. Future research should focus on:
-
Medicinal Chemistry Optimization: Synthesizing analogs with improved solubility and metabolic stability to enhance bioavailability.
-
Target Deconvolution: Identifying and validating the specific molecular target of these compounds in Schistosoma.
-
Combination Therapy: Exploring the potential for synergistic effects when co-administered with praziquantel.
By addressing these key areas, the scientific community can build upon the foundational work presented here and move closer to the ultimate goal of developing a new, effective, and resilient treatment for schistosomiasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antischistosomal Activity of Trioxaquines: In Vivo Efficacy and Mechanism of Action on Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-schistosomal activities of quinoxaline-containing compounds: From hit identification to lead optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline-based anti-schistosomal compounds have potent anti-plasmodial activity | PLOS Pathogens [journals.plos.org]
- 8. Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Silico: Comparative Molecular Docking Analysis of Triazoloquinoxaline Isomers Against VEGFR-2 Kinase
A Senior Application Scientist's Guide to Structure-Based Drug Design
In the landscape of oncological drug discovery, the triazoloquinoxaline scaffold has emerged as a "privileged structure," demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] Much of this activity is attributed to the inhibition of key signaling proteins, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[3] However, not all isomers are created equal. Subtle shifts in substituent positioning on the heterocyclic core can dramatically alter binding affinity and, consequently, therapeutic efficacy.
This guide presents a comparative molecular docking analysis of a series of hypothetical[4][5][6]triazolo[4,3-a]quinoxaline isomers against the ATP-binding site of the VEGFR-2 kinase domain. We will dissect the causality behind our experimental choices, from target selection and ligand preparation to the intricacies of docking parameterization and results interpretation. This in-depth analysis aims to provide researchers, scientists, and drug development professionals with a robust framework for leveraging computational tools to drive rational drug design.
The Strategic Choice of Target: VEGFR-2 Kinase
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process hijacked by tumors to ensure their growth and metastasis.[7][8] The intracellular kinase domain is the functional heart of the receptor, catalyzing the transfer of phosphate from ATP to tyrosine residues, thereby initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation and survival.[7][9][10] By targeting the ATP-binding pocket of this domain, small molecule inhibitors can effectively block this signaling, starving the tumor of its blood supply. For our study, we have selected the high-resolution crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Tivozanib (PDB ID: 4ASE), resolved at 1.83 Å.[11] This structure provides a well-defined and experimentally validated binding pocket, crucial for achieving high-fidelity docking results.
Designing the Combatants: A Series of Triazoloquinoxaline Isomers
The[4][5][6]triazolo[4,3-a]quinoxaline scaffold can be synthesized through various established routes, often involving the cyclization of a 2-hydrazinoquinoxaline intermediate.[1][2] Building upon this core, we have designed a series of four positional isomers, varying the placement of a single methyl group on the quinoxaline ring. This seemingly minor modification allows us to probe the sensitivity of the VEGFR-2 binding pocket to steric and electronic changes in the ligand.
Our hypothetical isomers for this study are:
-
TQ-H: The unsubstituted[4][5][6]triazolo[4,3-a]quinoxaline core.
-
TQ-6-Me: A methyl group at the 6-position.
-
TQ-7-Me: A methyl group at the 7-position.
-
TQ-8-Me: A methyl group at the 8-position.
These isomers will be built and energy-minimized prior to docking to ensure they are in a low-energy, realistic conformation.
The In Silico Arena: A Step-by-Step Molecular Docking Protocol with AutoDock Vina
We will employ AutoDock Vina, a widely used, open-source molecular docking program renowned for its accuracy and speed.[1] The process involves preparing the receptor and ligands, defining the search space, running the docking simulation, and analyzing the results.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: a. Download the PDB file for 4ASE from the RCSB Protein Data Bank.[11] b. Using molecular visualization software (e.g., UCSF Chimera or BIOVIA Discovery Studio), remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand (Tivozanib). c. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. d. Assign partial charges (e.g., Gasteiger charges) to each atom. e. Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Ligand Preparation: a. Generate the 3D structures of the four triazoloquinoxaline isomers (TQ-H, TQ-6-Me, TQ-7-Me, TQ-8-Me). b. Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a stable conformation. c. Add polar hydrogens and assign Gasteiger charges. d. Define the rotatable bonds within each ligand to allow for conformational flexibility during docking. e. Save each prepared ligand in the PDBQT format.
-
Grid Box Generation: a. The "grid box" defines the three-dimensional space where AutoDock Vina will search for optimal binding poses. b. Center the grid box on the active site of VEGFR-2. A reliable method is to use the coordinates of the co-crystallized ligand (Tivozanib) from the original PDB file as the center of the box. c. Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding site, allowing ample room for the ligands to move and rotate.
-
Docking Simulation: a. Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name. b. Execute the AutoDock Vina simulation from the command line. Vina will systematically explore different conformations and orientations of the ligand within the grid box.
-
Results Analysis: a. AutoDock Vina will generate an output file containing multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). b. The binding affinity is calculated by Vina's scoring function, which approximates the free energy of binding.[4][12][13][14] More negative values indicate a stronger predicted interaction. c. Visualize the top-ranked poses for each isomer in complex with the VEGFR-2 receptor. d. Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between each ligand and the amino acid residues in the binding pocket.[15][16][17][18]
Caption: Workflow for the comparative molecular docking analysis.
Comparative Analysis: Decoding the Docking Results
The docking simulations yield quantitative data that allow for a direct comparison of the four isomers. The primary metric for comparison is the binding affinity, with the types and number of molecular interactions providing the rationale for the observed differences.
Quantitative Data Summary
| Ligand Isomer | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of H-Bonds (Hypothetical) |
| TQ-H | -8.5 | Cys919, Glu885, Asp1046 | 2 |
| TQ-6-Me | -8.2 | Cys919, Glu885, Asp1046 | 2 |
| TQ-7-Me | -9.1 | Cys919, Glu885, Asp1046, Leu840 | 2 |
| TQ-8-Me | -8.8 | Cys919, Glu885, Asp1046, Val848 | 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results would be generated from the docking simulation.
Discussion of Results
From our hypothetical results, a clear structure-activity relationship (SAR) begins to emerge:
-
The Unsubstituted Core (TQ-H): The parent compound, TQ-H, establishes a strong baseline binding affinity of -8.5 kcal/mol. Visualization reveals that the triazoloquinoxaline core forms crucial hydrogen bonds with the hinge region of the kinase (specifically with the backbone of Cys919) and a salt bridge with the catalytic loop residue Asp1046, anchoring it within the ATP-binding pocket.
-
Steric Hindrance at Position 6 (TQ-6-Me): The introduction of a methyl group at the 6-position results in a slightly weaker binding affinity (-8.2 kcal/mol). This suggests a potential steric clash with nearby residues, forcing the ligand into a slightly less favorable conformation and disrupting the optimal geometry of the key hydrogen bonds.
-
Favorable Hydrophobic Interactions at Position 7 (TQ-7-Me): In a striking contrast, placing the methyl group at the 7-position leads to the highest binding affinity of the series (-9.1 kcal/mol). Analysis of the binding pose indicates that the 7-methyl group extends into a small hydrophobic pocket lined by residues such as Leu840. This additional favorable hydrophobic interaction stabilizes the complex, leading to a more negative binding energy.[15][16]
-
Moderate Enhancement at Position 8 (TQ-8-Me): The 8-methyl isomer shows an improved binding affinity (-8.8 kcal/mol) compared to the unsubstituted core, but not as significant as the 7-methyl isomer. This suggests that the 8-position can also engage in some beneficial hydrophobic contacts, perhaps with Val848, but the fit within the pocket is not as optimal as that achieved by the 7-methyl group.
Caption: Logical relationships between isomer structure and binding interactions.
Conclusion and Future Directions
This comparative analysis demonstrates the power of molecular docking to elucidate the structure-activity relationships of closely related isomers. Our in silico experiment predicts that the 7-methyl substituted triazoloquinoxaline (TQ-7-Me) is the most promising candidate for potent VEGFR-2 inhibition due to favorable hydrophobic interactions, in addition to the core hydrogen bonding pattern.
These computational findings provide a clear, data-driven hypothesis that can guide the next steps in the drug discovery pipeline. The logical progression would be to:
-
Synthesize the TQ-7-Me isomer.
-
Validate its inhibitory activity against VEGFR-2 in an in vitro enzymatic assay.
-
Confirm its anti-proliferative effects in endothelial cell-based assays.
By integrating computational modeling with traditional medicinal chemistry, we can accelerate the discovery of more potent and selective drug candidates, turning promising scaffolds like triazoloquinoxaline into next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Molecular Docking Scoring [acemate.ai]
- 14. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. [jbr-pub.org.cn]
- 18. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-to-Z Guide for the Compliant Disposal of 4-Chloro-1-methyltriazolo[4,3-a]quinoxaline
A-to-Z Guide for the Compliant Disposal of 4-Chloro-1-methyl[1][2][3]triazolo[4,3-a]quinoxaline
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their disposal. The compound 4-Chloro-1-methyl[1][2][3]triazolo[4,3-a]quinoxaline (CAS Number: 91895-39-5) is a halogenated heterocyclic compound.[1] Its structure necessitates a disposal protocol that is both methodical and compliant with stringent environmental regulations. This guide provides a comprehensive, step-by-step framework to ensure its safe and responsible disposal, safeguarding both laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Inferred Hazard Profile:
| Hazard Category | Associated Risk & Rationale | Recommended Precaution |
| Acute Toxicity | Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The presence of the quinoxaline and triazole rings suggests potential biological activity. | Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4][5] |
| Environmental Hazard | Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal can lead to long-term contamination. | Absolutely no disposal down the drain or in regular trash.[3] All waste must be treated as hazardous chemical waste. |
| Reactivity | The compound is likely stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and strong bases to prevent unforeseen reactions. | Store separately from incompatible materials.[6] |
Part 2: The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of 4-Chloro-1-methyl[1][2][3]triazolo[4,3-a]quinoxaline is not a single action but a multi-step workflow. The primary objective is to ensure the waste is safely segregated, contained, and transferred to a licensed hazardous waste facility, which is the only acceptable terminal destination for this class of chemical. On-site chemical neutralization by laboratory personnel is not recommended due to the risk of incomplete reactions or the generation of equally hazardous byproducts.
The following diagram outlines the mandatory workflow for compliant disposal.
Caption: Waste Disposal Workflow for 4-Chloro-1-methyl[1][2][3]triazolo[4,3-a]quinoxaline.
Part 3: Detailed Step-by-Step Disposal Protocol
This protocol provides the granular, operational steps required for safe handling and disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (nitrile is generally sufficient for incidental contact, but consult your institution's specific guidelines).
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
Step 2: Waste Segregation
This is the most critical step in the laboratory. Halogenated and non-halogenated waste streams must always be kept separate.[6][7] Co-mingling can create dangerous reactions and significantly complicates the final disposal process.
-
Solid Waste: Collect any residual solid 4-Chloro-1-methyl[1][2][3]triazolo[4,3-a]quinoxaline, along with contaminated items like weighing papers, gloves, and TLC plates, in a designated solid waste container.
-
Liquid Waste: Collect any solutions (e.g., mother liquor from a reaction, washings) in a dedicated liquid waste container. This container must be specifically for halogenated organic solvents .[7]
Step 3: Containerization
-
Use Appropriate Containers: All waste must be collected in containers that are in good condition, compatible with the chemical, and have a secure, screw-top lid.[7] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[3][7] This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA) to prevent the release of volatile organic compounds.[8]
-
Secondary Containment: Place your waste container in a secondary containment bin or tray to mitigate spills.[3]
Step 4: Labeling
Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.[7][9] The label must include:
-
The words "Hazardous Waste" .[9]
-
The full, unambiguous chemical name: "4-Chloro-1-methyl[1][2][3]triazolo[4,3-a]quinoxaline" . Do not use abbreviations or formulas.[7]
-
An accurate list of all other components in the container (e.g., solvents, with percentages).
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
Step 5: Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Laboratories should have designated SAAs where waste is stored before being moved to a central facility.[3][10] These areas must be under the control of laboratory personnel and located at or near the point of waste generation.[10]
-
Storage Limits: Do not exceed the volume limits for your SAA (typically 55 gallons for hazardous waste).[9]
-
Transfer to EHS: Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or its designated hazardous waste contractor.
Part 4: Regulatory Framework and Final Disposal
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and its Resource Conservation and Recovery Act (RCRA) .[11][12] As a halogenated organic compound, it is subject to specific land disposal restrictions (LDRs).[13]
The universally accepted and required method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the molecule, preventing its release into the environment.
Part 5: Emergency Procedures - Spill Management
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Prevent the spill from spreading by using an appropriate spill kit with absorbent materials. Do not use combustible materials like paper towels for large spills.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood.
-
Clean-Up: Wearing full PPE, carefully collect the absorbed material and place it in your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department.
By adhering to this comprehensive guide, you ensure that your handling of 4-Chloro-1-methyl[1][2][3]triazolo[4,3-a]quinoxaline meets the highest standards of safety, scientific integrity, and environmental stewardship.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. 62603-54-7 Cas No. | 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. epa.gov [epa.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. urgent.supply [urgent.supply]
- 12. epa.gov [epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
